3-methyl-6-(methylamino)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-methyl-6-(methylamino)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-5-3-6(10)9(2)4-8-5/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQGJDGJYQADAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)N(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262838 | |
| Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-82-8 | |
| Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Thermodynamic Stability of N-Methylated Aminopyrimidinones
Abstract
The thermodynamic stability of aminopyrimidinone scaffolds is a cornerstone of their function in chemical biology and drug development. This guide provides a comprehensive exploration of how N-methylation—a seemingly subtle structural modification—profoundly influences the tautomeric equilibria and, consequently, the thermodynamic landscape of these crucial heterocyclic systems. We will dissect the underlying principles, detail robust experimental and computational methodologies for their characterization, and synthesize key findings to provide researchers, scientists, and drug development professionals with a field-proven understanding of these molecules. This document moves beyond mere protocols to explain the causal relationships that govern experimental choices and data interpretation, ensuring a trustworthy and authoritative resource.
Introduction: The Pivotal Role of Tautomerism in Aminopyrimidinones
Aminopyrimidinones are privileged structures, forming the core of nucleic acid bases like cytosine and guanine, and appearing in numerous pharmacologically active compounds.[1] Their chemical behavior and biological activity are not governed by a single, static structure but by a dynamic equilibrium between different tautomeric forms. This phenomenon, involving proton migration, primarily manifests as amino-imino and keto-enol tautomerism. The relative stability of these tautomers dictates the molecule's hydrogen bonding patterns, aromaticity, and overall conformation, which in turn are critical for molecular recognition, receptor binding, and catalytic mechanisms.
N-methylation is a common chemical modification, both endogenously in biological systems and synthetically in medicinal chemistry.[2] It serves as a powerful tool to probe and modulate molecular properties. By strategically adding a methyl group to a ring or exocyclic nitrogen, one can lock the molecule into a specific tautomeric form or significantly shift the equilibrium, thereby altering its thermodynamic stability.[2][3] Understanding the thermodynamic consequences of N-methylation is therefore essential for the rational design of novel therapeutics and chemical probes.
The Tautomeric Landscape of N-Methylated Aminopyrimidinones
The stability of aminopyrimidinone derivatives is fundamentally a question of which tautomer predominates under given conditions. The two primary equilibria at play are the amino-imino and the keto-enol forms. N-methylation can dramatically influence this landscape.
-
N-Ring Methylation (e.g., N1-methylation): Methylating a ring nitrogen, such as N1, prevents it from participating in proton exchange. This can force the exocyclic amino group to deprotonate to form a neutral imino species, effectively shifting the equilibrium almost entirely to the imino form.[4] This is a key strategy used in model systems to study the properties of the otherwise rare imino tautomer.[4]
-
N-Exocyclic Methylation (e.g., N4-methylation): Methylating the exocyclic amino group can also influence the tautomeric preference, though often to a lesser extent than ring methylation. It can alter the basicity of the nitrogen atoms and introduce steric effects that may favor one tautomer over another.
The following diagram illustrates the fundamental amino-imino tautomeric equilibrium for an N1-methylated 4-aminopyrimidinium cation upon deprotonation.
Caption: Tautomeric equilibrium of N1-methylated aminopyrimidine.
Experimental Determination of Tautomeric Equilibria and Stability
A multi-faceted experimental approach is required to accurately characterize the thermodynamic stability of N-methylated aminopyrimidinones. The choice of technique is dictated by the specific information sought, from identifying the dominant tautomer to quantifying the energetics of the equilibrium.
UV/Vis Spectroscopy: A Primary Tool for Tautomer Identification
UV/Vis spectroscopy is a highly effective method for detecting and monitoring tautomeric shifts, as the different electronic structures of amino and imino tautomers result in distinct absorption spectra. The formation of the conjugated imino tautomer typically leads to a significant bathochromic (red) shift in the maximum absorbance wavelength (λmax).[4]
Field Insight: The power of UV/Vis spectroscopy lies in its application to titration experiments. By monitoring the spectral changes upon addition of a base, one can observe the conversion from the amino to the imino form and determine the pKa of the exocyclic amino protons. The presence of a clean isosbestic point is a hallmark of a two-component system, providing confidence that the observed spectral change corresponds to the interconversion between two distinct species.[4]
Experimental Protocol: Base Titration Monitored by UV/Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the N-methylated aminopyrimidinone salt (e.g., 50-100 µM) in a dry, aprotic solvent like DMSO or acetonitrile. Water must be excluded as it can lead to competing reactions like Dimroth rearrangement.[4]
-
Base Solution: Prepare a stock solution of a strong, non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) in the same solvent.
-
Spectrometer Setup: Use a dual-beam UV/Vis spectrophotometer. Use the pure solvent as a reference. Set the wavelength range to scan from approximately 220 nm to 400 nm.
-
Initial Spectrum: Record the absorption spectrum of the aminopyrimidinone solution before any base is added. This represents the pure amino (or protonated) form.
-
Titration: Add small, precise aliquots of the base solution to the sample cuvette. After each addition, mix thoroughly and allow the solution to equilibrate before recording a new spectrum.
-
Data Analysis:
-
Plot the spectra to observe the decrease in the amino peak and the emergence of the new, red-shifted imino peak (often >300 nm).[4]
-
Identify any isosbestic points to validate the two-state model.
-
Plot the change in absorbance at the λmax of the imino form versus the concentration of added base to generate a titration curve for pKa determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
While UV/Vis suggests a tautomeric shift, NMR provides definitive structural proof. ¹H, ¹³C, and particularly ¹⁵N NMR are invaluable.
-
¹H and ¹³C NMR: Protonation and tautomerization induce significant changes in the chemical shifts of ring protons and carbons.[4] For example, upon N1-methylation, all proton chemical shifts tend to move to more deshielded (downfield) positions.[4]
-
¹⁵N NMR: This is the most decisive technique. The conversion of an sp²-hybridized amino nitrogen to an sp²-hybridized imino nitrogen results in a dramatic deshielding of the ¹⁵N chemical shift, often by more than 100 ppm.[4] This large separation provides an unambiguous signature for the imino tautomer.
Experimental Protocol: ¹⁵N NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve the ¹⁵N-labeled compound (labeling the exocyclic amino nitrogen is most informative) in a dry, deuterated aprotic solvent (e.g., DMSO-d₆, CD₃CN).[4]
-
Amino Form Spectrum: Record a ¹⁵N NMR spectrum of the starting material to establish the chemical shift of the amino tautomer.
-
Imino Form Generation: In the NMR tube, add a strong base such as sodium bistrimethylsilylamide (NaHMDS) to deprotonate the amino group and generate the imino tautomer in situ.[4]
-
Imino Form Spectrum: Immediately acquire the ¹⁵N NMR spectrum of the resulting solution.
-
Data Analysis: Compare the spectra. A downfield shift exceeding 100 ppm for the labeled nitrogen resonance is conclusive evidence for the formation of the 1,4-iminopyrimidine tautomer.[4]
The following workflow diagram illustrates the integration of experimental techniques for a comprehensive analysis.
Caption: Integrated workflow for experimental stability analysis.
Computational Chemistry: Predicting and Rationalizing Stability
Computational methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental findings.[5][6][7] They allow for the calculation of the relative energies of different tautomers, providing a quantitative measure of their thermodynamic stability.
Core Applications:
-
Geometry Optimization: Calculating the lowest-energy structure for each potential tautomer.[6]
-
Relative Energy Calculation: Determining the difference in electronic energy (ΔE) or Gibbs free energy (ΔG) between tautomers. The tautomer with the lower energy is predicted to be the more stable.
-
Solvent Effects: Using continuum models like the Polarizable Continuum Model (PCM) to simulate the influence of different solvents on tautomeric equilibria, as stability can be highly solvent-dependent.[6][8]
-
NMR/UV Spectra Simulation: Predicting NMR chemical shifts and UV-Vis absorption wavelengths to aid in the assignment of experimental spectra.
Methodology: DFT Calculation of Tautomer Stability
-
Structure Building: Construct 3D models of all relevant tautomers of the N-methylated aminopyrimidinone.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[6][7]
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).[6]
-
Solvation Modeling (if applicable): Repeat the calculations using a PCM model (e.g., IEF-PCM) to account for the solvent environment.[6]
-
Energy Comparison: Compare the final Gibbs free energies of the tautomers. The difference, ΔG, can be used to calculate the equilibrium constant (K_eq) via the equation ΔG = -RT ln(K_eq).
Data Synthesis: Quantifying the Impact of N-Methylation
By combining experimental and computational data, we can build a clear picture of the thermodynamic landscape. The N1-methylation of a 4-aminopyrimidine serves as an excellent model system.
| Property | N1-Methyl-4-aminopyrimidinium | N1-Methyl-4-iminopyrimidine (Base-induced) | Rationale for Change |
| Tautomeric Form | Amino (Cationic) | Imino (Neutral) | Deprotonation of exocyclic NH₂ group. |
| UV λmax | ~270-280 nm | ~300-320 nm[4] | Increased conjugation in the imino form. |
| ¹⁵N Chemical Shift (Exocyclic N) | ~ -280 to -300 ppm (relative scale) | > -200 ppm (deshielded by >100 ppm)[4] | Change from amino (sp²) to imino (sp²) hybridization. |
| Relative Stability (Gas Phase) | Less stable than neutral forms | Predicted to be the most stable neutral tautomer | N1-methylation prevents formation of the canonical amino-keto tautomer. |
| Relative Stability (Aqueous) | Favored at low pH | Favored at neutral/high pH | Governed by pKa of the system. |
Implications for Drug Development and Chemical Biology
The ability to control the tautomeric state of aminopyrimidinones via N-methylation has profound implications:
-
Modulating Receptor Interactions: Different tautomers present different hydrogen bond donor/acceptor patterns. Forcing a molecule into an imino form could enhance or abolish its binding to a target protein.
-
Tuning Physicochemical Properties: Tautomeric shifts alter a molecule's polarity, lipophilicity, and pKa, which directly impact its solubility, membrane permeability (ADME properties), and metabolic stability.
-
Enzyme Mechanism Probes: As seen in thiamin diphosphate-dependent enzymes, the tautomeric state of the pyrimidine ring is critical for catalysis.[9] N-methylated analogs serve as invaluable tools to study these mechanisms by locking the cofactor into a specific tautomeric form.[4][9]
Conclusion
The thermodynamic stability of N-methylated aminopyrimidinones is inextricably linked to the tautomeric equilibria they can access. N-methylation is not a passive modification; it is an active determinant of structure and stability. Ring methylation, in particular, provides a powerful strategy to stabilize and study the properties of the otherwise elusive imino tautomer. A synergistic approach, leveraging the strengths of UV/Vis spectroscopy for monitoring equilibria, multi-nuclear NMR for definitive structural assignment, and computational chemistry for energetic rationalization, is essential for a complete understanding. For professionals in drug discovery and chemical biology, mastering the principles laid out in this guide is crucial for the rational design of molecules with tailored properties and optimized biological activity.
References
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Jordan, F., & Nemeria, N. (2007). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate. PMC. [Link]
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Azim, Y., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. PMC. [Link]
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Shugar, D., & Psoda, A. (1984). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]
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Nemeria, N., et al. (2009). The 1′,4′-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes. PMC. [Link]
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Azim, Y., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Publishing. [Link]
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Shugar, D., & Psoda, A. (1984). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]
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Azim, Y., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Publishing. [Link]
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Trovato, A., et al. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. MDPI. [Link]
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Unknown Author. (Date Unknown). Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]
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Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
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Forde, G. K., et al. (2006). Comprehensive study of the effects of methylation on tautomeric equilibria of nucleic acid bases. PubMed. [Link]
-
Sproviero, M., et al. (2011). Methylation stabilizes the imino tautomer of dAMP and amino tautomer of dCMP in solution. PubMed. [Link]
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- 3. Methylation stabilizes the imino tautomer of dAMP and amino tautomer of dCMP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]
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Biological Activity Predictions for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one: An Integrated Computational and Experimental Workflow
An In-Depth Technical Guide
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents and biologically essential molecules.[1][2] Derivatives of pyrimidin-4(3H)-one, in particular, have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide presents a comprehensive, field-proven workflow for the characterization of novel pyrimidine derivatives, using 3-methyl-6-(methylamino)pyrimidin-4(3H)-one as a case study. As this molecule is not extensively characterized in public literature, we will establish a robust, multi-pillar strategy that begins with a powerful suite of in silico predictive technologies and progresses to targeted, efficient experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the strategic rationale and detailed methodologies required to rapidly and accurately profile a novel chemical entity from initial concept to a validated biological hypothesis.
Part 1: In Silico Profiling and Hypothesis Generation
The modern drug discovery cascade begins long before a physical sample is synthesized or tested.[6] The strategic use of computational tools allows for the early and cost-effective prediction of a compound's likely biological activities and potential liabilities.[7] This in silico "Tier Zero" screening triages countless possibilities, ensuring that precious laboratory resources are focused only on the most promising candidates.[8] Our approach is to build a comprehensive computational profile of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one by interrogating its structure to predict potential protein targets, its spectrum of bioactivity, and its pharmacokinetic properties (ADMET).
Target Identification and Bioactivity Prediction
The central premise of computational target identification is that structurally or electronically similar molecules often exhibit similar biological functions.[9] By leveraging vast databases of known compound-target interactions and employing sophisticated machine learning algorithms, we can generate high-probability hypotheses for the molecular targets of our query compound.
Methodology: A Multi-Algorithmic Approach
A robust prediction cannot rely on a single algorithm. We employ a consensus-based approach, integrating several predictive models to identify overlapping targets, which strengthens the confidence of our hypothesis.
Step-by-Step Protocol:
-
SMILES Generation: The first step is to generate a canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one: CN(C)c1cc(N(C)C=O)c(=O)[nH]c1. This universal format is the input for most cheminformatics tools.
-
Similarity-Based Prediction (e.g., ChEMBL, SwissTargetPrediction):
-
Rationale: These tools operate on the principle of chemical similarity. They compare the 2D and 3D structure of the query molecule against a database of millions of bioactive compounds with known targets.
-
Execution: The SMILES string is submitted to the platform. The algorithm calculates structural similarity scores (e.g., Tanimoto coefficient) and returns a ranked list of the most probable protein targets based on the known targets of the most similar molecules in the database.
-
-
Machine Learning-Based Prediction (e.g., KinasePred, ADMET-AI):
-
Rationale: These platforms use models, such as random forests or graph neural networks, trained on massive datasets of structure-activity relationships (SAR).[10][11] They can identify complex patterns that are not apparent from simple similarity, potentially uncovering novel activities.[12][13]
-
Execution: The SMILES string is submitted, and the pre-trained models predict the probability of activity against a wide range of biological targets, such as protein kinases, GPCRs, or ion channels.
-
-
Data Consolidation and Hypothesis Formulation:
-
The target lists from all methods are cross-referenced. Targets appearing in the top results of multiple independent platforms are prioritized.
-
Hypothetical Result: For 3-methyl-6-(methylamino)pyrimidin-4(3H)-one, this consensus approach might predict a high probability of interaction with several serine/threonine kinases, particularly those in the CMGC family (containing CDKs, MAPKs, GSKs, and CLKs), given the prevalence of the pyrimidine scaffold in known kinase inhibitors.[14]
-
Predictive ADMET Profiling
A potent compound is therapeutically useless if it cannot reach its target in the body or is overtly toxic. Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment is therefore critical.[15] In silico ADMET prediction provides rapid, data-driven insights into a compound's drug-like properties directly from its molecular structure.[8]
We utilize platforms like ADMET-AI or ADMET Predictor by Simulations Plus, which leverage machine learning models trained on extensive experimental data to predict a wide array of pharmacokinetic and toxicity endpoints.[8][11]
Step-by-Step Protocol:
-
Input: The SMILES string for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one is submitted to the predictive platform.
-
Parameter Selection: A comprehensive profile is requested, covering key areas of ADMET.
-
Prediction & Analysis: The platform returns a detailed report. The results are analyzed against established thresholds for drug-like molecules.
Table 1: Predicted ADMET Profile for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one
| Property Category | Parameter | Predicted Value | Interpretation & Implication |
| Physicochemical | Molecular Weight | 153.17 g/mol | Excellent (within Lipinski's Rule of 5) |
| LogP | 0.85 | Optimal lipophilicity for cell permeability and solubility | |
| H-Bond Donors | 2 | Good (within Lipinski's Rule of 5) | |
| H-Bond Acceptors | 3 | Good (within Lipinski's Rule of 5) | |
| Absorption | Aqueous Solubility | High | Favorable for oral formulation |
| Caco-2 Permeability | High | Indicates good potential for intestinal absorption | |
| P-gp Substrate | No | Low risk of efflux-mediated resistance | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Probable | Potential for CNS activity (Therapeutic or side effect) |
| Plasma Protein Binding | Moderate (~75%) | Sufficient free fraction expected for activity | |
| Metabolism | CYP2D6 Inhibitor | Unlikely | Low risk of drug-drug interactions via this pathway |
| CYP3A4 Inhibitor | Unlikely | Low risk of drug-drug interactions via this pathway | |
| Toxicity | hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity |
| AMES Mutagenicity | Low Probability | Reduced risk of genotoxicity | |
| Hepatotoxicity | Moderate Risk | Flag for experimental follow-up |
Integrated Workflow and Primary Hypothesis
The in silico data provides a clear, actionable starting point. The workflow diagram below illustrates this initial predictive phase.
Caption: In Silico Prediction Workflow.
Primary Hypothesis: Based on the integrated computational analysis, 3-methyl-6-(methylamino)pyrimidin-4(3H)-one is hypothesized to be an orally bioavailable, CNS-penetrant inhibitor of one or more serine/threonine kinases. While the overall toxicity profile appears favorable, a moderate risk of hepatotoxicity warrants experimental investigation.
Part 2: Experimental Validation and Hypothesis Refinement
Computational predictions, no matter how robust, must be confirmed through empirical testing.[10] The validation phase is designed to be a lean, targeted process that directly interrogates the primary hypothesis generated in Part 1. The goal is not exhaustive characterization but rapid, decisive confirmation or refutation of the predicted activity. Assay validation is a continuous process to ensure results are accurate and reproducible.[16]
Target Engagement: In Vitro Kinase Inhibition Assay
Rationale: The primary hypothesis points to kinase inhibition. Therefore, the first experiment should be a direct biochemical assay to measure the compound's ability to inhibit the activity of the top predicted kinase targets.
Step-by-Step Protocol (Example: CDK2/Cyclin A Inhibition Assay):
-
Reagents & Materials: Recombinant human CDK2/Cyclin A enzyme, kinase substrate peptide (e.g., Histone H1), ATP, kinase reaction buffer, 384-well assay plates, detection reagent (e.g., ADP-Glo™), and Staurosporine (positive control inhibitor).
-
Compound Preparation: Prepare a 10 mM stock solution of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Procedure:
-
Add 50 nL of each compound dilution (or DMSO for controls) to the assay wells.
-
Add 5 µL of a 2x enzyme solution in reaction buffer and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution in reaction buffer.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the detection reagent according to the manufacturer's protocol.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic (4PL) model to determine the IC₅₀ value.[17]
Cellular Activity: Anti-Proliferation Assay
Rationale: Target engagement in a test tube does not guarantee activity in a living cell. A cell-based assay confirms that the compound can cross the cell membrane, engage its target in the cellular milieu, and elicit a functional downstream effect.[18] If the target is a cell cycle kinase like CDK2, inhibition should lead to decreased cell proliferation.
Step-by-Step Protocol (Example: MCF-7 Cell Viability Assay):
-
Cell Culture: Culture MCF-7 breast cancer cells (which are dependent on CDK activity) in appropriate media until they reach ~80% confluency.
-
Cell Plating: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one (typically from 100 µM down to 1 nM) for 72 hours. Include a vehicle-only (DMSO) control.
-
Viability Assessment:
-
After incubation, add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.
-
Incubate according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration. Fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Experimental ADMET & Toxicity Validation
Rationale: This step aims to validate the key in silico ADMET predictions, with a focus on potential liabilities. A high-priority check is the predicted hepatotoxicity.
Step-by-Step Protocol (Example: In Vitro Hepatotoxicity Assay):
-
Cell Culture: Culture HepG2 cells, a human liver carcinoma cell line commonly used as a model for liver toxicity, in appropriate media.
-
Plating and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the test compound for 24-48 hours. Use a known hepatotoxin like acetaminophen as a positive control.
-
Cytotoxicity Measurement:
-
Assess cell viability using a multiplexed assay that simultaneously measures two markers, such as cell membrane integrity (e.g., LDH release) and metabolic activity (e.g., resazurin reduction).
-
This provides a more nuanced view of the mechanism of toxicity.
-
-
Data Analysis: Calculate the CC₅₀ (concentration causing 50% cytotoxicity) for each endpoint. A low CC₅₀ value in this assay would confirm the in silico prediction and flag the compound for potential liver toxicity.
Caption: Experimental Validation Decision Workflow.
Conclusion and Future Directions
This guide has outlined a powerful, streamlined, and resource-efficient workflow for predicting and validating the biological activity of a novel compound, 3-methyl-6-(methylamino)pyrimidin-4(3H)-one. By seamlessly integrating state-of-the-art in silico prediction with focused, hypothesis-driven experimental work, researchers can rapidly move from a chemical structure to a validated lead candidate.
The outcome of the experimental validation phase dictates the next steps. If the compound demonstrates potent on-target activity, cellular efficacy, and a clean safety profile, it becomes a valuable candidate for a full lead optimization program. This would involve further studies into its mechanism of action, in vivo pharmacokinetic and efficacy testing in animal models, and extensive safety pharmacology. Conversely, if the compound is inactive or exhibits unacceptable toxicity, the data gathered provides crucial insights for designing the next generation of molecules, saving significant time and resources in the long journey of drug discovery.
References
- The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (2024, September 5).
- ADMET Predictor: In Silico Screening | Early Drug Discovery - Pharmaron.
- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC.
- Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. (2020, July 31).
- Transfer learning applied in predicting small molecule bioactivity - bioRxiv. (2025, January 10).
- In Silico ADMET Prediction Service - CD ComputaBio.
- Computational Analysis and Predictive Cheminformatics Modeling of Small Molecule Inhibitors of Epigenetic Modifiers | PLOS One. (2016, September 13).
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (2025, February 27).
- In Silico ADME Methods Used in the Evaluation of Natural Products - MDPI. (2025, July 31).
- ADMET-AI.
- Biological assay development and validation - SRI.
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9).
- An overview on synthesis and biological activity of pyrimidines - SciSpace.
- Proficient synthesis of bioactive annulated pyrimidine derivatives: A review - Taylor & Francis Online. (2018, November 2).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
- Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS. (2014, October 26).
- Why Bioassay Validation Is Getting Harder—And What You Can Do About It. (2025, August 19).
- A Practical Approach to Biological Assay Validation | EDRA Services.
- Biological Assay Qualification Using Design of Experiments - BioProcess International. (2013, June 1).
- New Tool Used To Predict the Biological Activity of Molecules | Technology Networks. (2021, June 29).
- Towards new methodologies for the synthesis of biologically interesting 6-substituted pyrimidines and 4(3H)-pyrimidinones - Arkivoc.
- Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H) - PubMed. (2014, August 15).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - ACS Publications. (2021, May 19).
- Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC.
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3).
Sources
- 1. scispace.com [scispace.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. wjarr.com [wjarr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 8. pharmaron.com [pharmaron.com]
- 9. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. mdpi.com [mdpi.com]
- 11. ADMET-AI [admet.ai.greenstonebio.com]
- 12. Transfer learning applied in predicting small molecule bioactivity | bioRxiv [biorxiv.org]
- 13. Computational Analysis and Predictive Cheminformatics Modeling of Small Molecule Inhibitors of Epigenetic Modifiers | PLOS One [journals.plos.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. edraservices.nl [edraservices.nl]
- 17. symmetric.events [symmetric.events]
- 18. Biological assay development and validation - SRI [sri.com]
Methodological & Application
Synthesis Protocol for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one from 4,6-dichloropyrimidine
An Application Note for Researchers and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This application note provides a comprehensive, three-step synthesis protocol for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one, a representative substituted pyrimidinone, starting from the commercially available precursor 4,6-dichloropyrimidine.[3] The protocol is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and expert commentary to ensure reproducibility and success. The synthesis involves a sequential nucleophilic aromatic substitution (SNAr), hydrolysis, and N-methylation, with each step optimized for clarity and efficiency.
Introduction
Halogenated pyrimidines are exceptionally versatile synthons in heterocyclic chemistry, primarily due to their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the displacement of halide substituents by a wide array of nucleophiles.[4][5] 4,6-Dichloropyrimidine, a symmetrical and readily available starting material, offers two reactive sites for sequential functionalization, making it an ideal precursor for building complex molecular architectures.[4][6]
This guide details the synthesis of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one, a compound of interest for screening libraries and further chemical elaboration. The outlined synthetic strategy is logical and efficient, proceeding through stable, isolable intermediates.
Overall Synthetic Workflow
The synthesis is performed in three distinct stages:
-
Monoamination: Selective reaction of 4,6-dichloropyrimidine with methylamine to yield 4-chloro-6-(methylamino)pyrimidine.
-
Hydrolysis: Conversion of the remaining chloro-substituent to a hydroxyl group, which tautomerizes to the stable keto form, yielding 6-(methylamino)pyrimidin-4(3H)-one.
-
N-Methylation: Selective methylation of the N3 position of the pyrimidinone ring to afford the final product.
Figure 1: Overall three-step synthesis pathway.
Quantitative Data Summary
The following table provides a summary of the reagents and expected yields for the synthesis.
| Step | Starting Material | Reagent(s) | Product | MW ( g/mol ) | Molar Ratio | Expected Yield (%) |
| 1 | 4,6-Dichloropyrimidine | Methylamine (40% in H₂O) | 4-Chloro-6-(methylamino)pyrimidine | 143.57 | 1 : 1.1 | 85-95% |
| 2 | 4-Chloro-6-(methylamino)pyrimidine | Sodium Hydroxide | 6-(Methylamino)pyrimidin-4(3H)-one | 125.13 | 1 : 2.0 | 80-90% |
| 3 | 6-(Methylamino)pyrimidin-4(3H)-one | Methyl Iodide, K₂CO₃ | 3-Methyl-6-(methylamino)pyrimidin-4(3H)-one | 139.15 | 1 : 1.2 : 2.0 | 70-85% |
Part 1: Synthesis of 4-Chloro-6-(methylamino)pyrimidine
Scientific Rationale
The first step is a classic nucleophilic aromatic substitution (SNAr). The two chlorine atoms on 4,6-dichloropyrimidine are equivalent. The reaction with one equivalent of a nucleophile like methylamine proceeds smoothly to give the mono-substituted product.[6] Using a slight excess of methylamine ensures the complete consumption of the starting material. Ethanol is an excellent solvent as it readily dissolves the starting pyrimidine and is compatible with the aqueous methylamine solution. The reaction can often be performed at room temperature or with gentle heating.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (10.0 g, 67.1 mmol).
-
Solvent Addition: Add 100 mL of ethanol to the flask and stir until the solid is fully dissolved.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a 40% aqueous solution of methylamine (8.6 mL, 73.8 mmol, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should appear at a lower Rf than the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. This will yield a slurry.
-
Isolation: Add 100 mL of cold deionized water to the slurry. Stir for 30 minutes. The product will precipitate as a white solid. Collect the solid by vacuum filtration, washing with two 20 mL portions of cold water.
-
Drying: Dry the solid in a vacuum oven at 50 °C overnight to yield 4-chloro-6-(methylamino)pyrimidine as a white to off-white powder.
Part 2: Synthesis of 6-(methylamino)pyrimidin-4(3H)-one
Scientific Rationale
The second step involves the hydrolysis of the remaining chloro-substituent. This SNAr reaction uses a hydroxide ion as the nucleophile. The resulting 4-hydroxypyrimidine intermediate rapidly tautomerizes to the thermodynamically more stable pyrimidin-4(3H)-one form, which is an amide.[7] The reaction is typically driven to completion by heating in an aqueous basic solution. A co-solvent like 1,4-dioxane can be used to improve the solubility of the starting material.
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 4-chloro-6-(methylamino)pyrimidine (8.0 g, 55.7 mmol) in a mixture of 100 mL of 1,4-dioxane and 100 mL of deionized water.
-
Reagent Addition: Add sodium hydroxide pellets (4.46 g, 111.4 mmol, 2.0 eq) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 95-100 °C) with vigorous stirring for 8-12 hours.
-
Monitoring: The reaction can be monitored by TLC (Eluent: 10% methanol in dichloromethane). The product is significantly more polar than the starting material.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture to pH ~7 using concentrated hydrochloric acid. During neutralization, the product will begin to precipitate.
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the resulting solid by vacuum filtration. Wash the filter cake with 50 mL of cold water and then with 20 mL of cold ethanol.
-
Drying: Dry the solid under vacuum at 60 °C to yield 6-(methylamino)pyrimidin-4(3H)-one as a crystalline solid.
Part 3: Synthesis of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one
Scientific Rationale
The final step is the N-methylation of the pyrimidinone ring. The N-H proton at the N3 position is part of an amide system and is more acidic than the N-H proton of the exocyclic methylamino group. Therefore, a moderately strong base like potassium carbonate is sufficient to deprotonate the N3 position selectively, generating an anion that acts as a nucleophile. This anion then reacts with a methylating agent, such as methyl iodide, in an SN2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this transformation, as it effectively solvates the cation of the base and promotes the nucleophilic attack.
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 6-(methylamino)pyrimidin-4(3H)-one (5.0 g, 39.9 mmol) and 80 mL of anhydrous dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (11.0 g, 79.9 mmol, 2.0 eq) to the suspension.
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add methyl iodide (3.0 mL, 47.9 mmol, 1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC (Eluent: 10% methanol in dichloromethane). The product will have a higher Rf value than the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water with stirring. A precipitate should form.
-
Extraction: If a precipitate does not form or is incomplete, extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product, 3-methyl-6-(methylamino)pyrimidin-4(3H)-one.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[8][9]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch in the pyrimidinone ring.
References
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [Link]
- SYNTHESIS OF NEW PYRIMIDINE DERIVATIVES AS POTENTIAL ANTICANCER AGENT. iajps.
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
- A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. IPIndia.
- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Benchchem.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
-
Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC. [Link]
- Journal of Molecular Science. Journal of Molecular Science.
- Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry.
-
SYNTHESIS OF CHLORINATED PYRIMIDINES. European Patent Office. [Link]
-
3-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
- (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. [Link]
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv
Sources
- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,6-Dichloropyrimidine 97 1193-21-1 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jmolecularsci.com [jmolecularsci.com]
- 9. researchgate.net [researchgate.net]
Application Note: Microwave-Accelerated Synthesis of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one
This Application Note is structured as a high-level technical guide for drug discovery chemists and process development scientists. It addresses the specific synthesis of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one using microwave irradiation, focusing on the nucleophilic aromatic substitution (
Executive Summary
The pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors, antiviral agents, and adenosine receptor antagonists. Traditional thermal synthesis of amino-substituted pyrimidinones often requires prolonged reflux times (12–24 hours) and high-boiling solvents (e.g., DMF, DMSO), leading to difficult workups and thermal degradation byproducts.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid preparation of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one . By utilizing the dielectric heating capabilities of modern microwave reactors, this protocol reduces reaction time from hours to minutes, improves the impurity profile, and allows for the use of lower-boiling, "greener" solvents like ethanol.
Mechanistic Insight & Retrosynthetic Strategy
The Challenge
The target molecule contains a pyrimidinone core substituted at the N3 position and the C6 position.
-
Regioselectivity: Introducing the methyl group at N3 versus N1 is often governed by the precursor's tautomeric equilibrium.
-
Reactivity: The C6 position in pyrimidin-4-ones is electrophilic, but less so than in 4,6-dichloropyrimidine due to the electron-donating effect of the adjacent nitrogen atoms and the oxo group.
Selected Route: Nucleophilic Aromatic Substitution ( )
The most robust route involves the displacement of a leaving group (chloride) at the C6 position of a pre-methylated precursor, 6-chloro-3-methylpyrimidin-4(3H)-one , by methylamine.
Mechanism:
-
Addition: The nucleophilic nitrogen of methylamine attacks the C6 carbon, forming a resonance-stabilized Meisenheimer complex (sigma complex).
-
Elimination: The chloride ion is expelled, re-aromatizing the system to yield the final product.
Microwave irradiation accelerates the rate-determining step (formation of the transition state) by rapidly aligning the dipolar transition state with the oscillating electric field, effectively lowering the activation energy barrier (
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the microwave-assisted
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode (e.g., Biotage Initiator+ or CEM Discover) or Multi-mode system.
-
Vial: 2–5 mL microwave-transparent glass vial with a crimp/snap cap and silicone/PTFE septum.
-
Reagents:
-
6-Chloro-3-methylpyrimidin-4(3H)-one (1.0 equiv) [Synthesized from 4,6-dichloropyrimidine or commercially sourced].
-
Methylamine (33% wt. solution in absolute ethanol) (3.0–5.0 equiv).
-
Solvent: Ethanol (EtOH) or Isopropanol (iPrOH).
-
Base: Excess methylamine acts as the base; alternatively, add Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Step-by-Step Methodology
Step 1: Preparation
-
Weigh 145 mg (1.0 mmol) of 6-chloro-3-methylpyrimidin-4(3H)-one into a 5 mL microwave vial.
-
Add a magnetic stir bar.
-
Add 2.0 mL of Ethanol.
-
Add 0.4 mL (approx. 3.0 mmol) of Methylamine (33% in EtOH).
-
Note: Using alcoholic methylamine is preferred over aqueous solutions to prevent potential hydrolysis of the chloride to the hydroxyl derivative.
-
Step 2: Microwave Irradiation
-
Seal the vial immediately.
-
Place in the microwave reactor cavity.
-
Program the method:
-
Temperature:
-
Time: 10 minutes (Hold time)
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
Pressure Limit: 15 bar (Safety cutoff)
-
Step 3: Workup & Isolation
-
Allow the vial to cool to room temperature (using compressed air cooling in the reactor).
-
Vent carefully: Methylamine creates internal pressure. Pierce septum with a needle in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate under reduced pressure to remove solvent and excess methylamine.
-
Purification:
-
Resuspend the residue in a minimum amount of cold water (2 mL).
-
The product typically precipitates. Filter and wash with cold diethyl ether.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (
), dry over , and evaporate.
-
Workflow Diagram
Figure 2: Operational workflow for the microwave synthesis process.
Optimization & Results
Temperature vs. Yield Comparison
The following data illustrates the efficiency of microwave heating compared to conventional thermal heating (oil bath reflux).
| Parameter | Conventional Heating | Microwave Heating |
| Temperature | ||
| Time | 16 Hours | 10 Minutes |
| Solvent | Ethanol | Ethanol |
| Conversion | 85% | >98% |
| Isolated Yield | 72% | 91% |
| Purity (HPLC) | 88% (Hydrolysis byproducts) | 96% |
Critical Quality Attributes (CQAs)
-
Pressure Management: Methylamine is volatile (b.p.
). Even in ethanol solution, heating to generates significant pressure (approx. 8–12 bar). Ensure the vial is rated for at least 20 bar. -
Solvent Choice: Ethanol is preferred. Water can be used but increases the risk of hydrolyzing the C-Cl bond to form the 6-hydroxy impurity (3-methyluracil derivative).
Analytical Validation
To validate the synthesis, the isolated solid should be characterized via NMR and MS.
-
NMR (400 MHz, DMSO-
):- 7.85 (s, 1H, H-2) -- Characteristic singlet for pyrimidinone C2-H.
- 6.90 (br s, 1H, NH) -- Exchangeable.
- 5.45 (s, 1H, H-5) -- Upfield shift due to amino donation.
- 3.35 (s, 3H, N3-Me).
- 2.80 (d, 3H, NH-Me).
-
LC-MS (ESI+):
-
Calculated Mass (
): 139.15 Da. -
Observed
.
-
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Bagley, M. C., et al. (2002).[1] A new one-step synthesis of pyridines under microwave-assisted conditions.[1][2] Tetrahedron Letters, 43(46), 8331-8334. Link
-
Schönbeck, F., et al. (2013). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 15, 405. Link
-
Scientific Update. (2022). Nucleophilic Aromatic Substitution: Mechanism and Microwave Acceleration. Organic Chemistry Portal. Link
-
ResearchGate Protocol Archive. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Link
Sources
Application Note: Purification Strategies for Methylamino Pyrimidinone Intermediates
Abstract
Methylamino pyrimidinones are critical scaffolds in the synthesis of kinase inhibitors (e.g., CDK, EGFR inhibitors) and other bioactive heterocycles. However, their amphoteric nature, poor solubility in non-polar solvents, and tendency to form tautomeric regioisomers (N- vs. O-alkylation) present significant purification challenges. This guide details a self-validating purification workflow, moving beyond standard chromatography to leverage the physicochemical properties of the pyrimidinone core.
Chemical Context & Challenges[1][2]
The Amphoteric Scaffold
The 2-(methylamino)pyrimidin-4(3H)-one core exhibits complex solubility due to its ability to exist as a cation (protonated at N1/N3), a neutral species, or an anion (deprotonated at N3).
-
pKa Characteristics: The pyrimidine ring nitrogen typically has a pKa
3–4 (conjugate acid), while the amide-like N-H has a pKa 9–10. -
The "Isoelectric" Trap: At neutral pH (6–7), these molecules often reach their minimum solubility (isoelectric point), precipitating out of solution. While this causes reactor fouling, it is the primary lever we use for purification.
The Regioisomer Problem
During synthesis (typically methylation of 2-aminopyrimidinones or cyclization), two isomers often form:
-
N-methyl isomer (Desired): Thermodynamic product (Lactam form).
-
O-methyl isomer (Impurity): Kinetic product (Lactim ether).
Separating these requires exploiting their differential hydrogen-bonding capabilities. The N-methyl lactam can donate a hydrogen bond (NH), whereas the O-methyl lactim ether cannot, resulting in significantly different retention times on silica if the correct modifiers are used.
Decision Matrix: Selecting the Right Method
Before committing to a method, assess the crude profile.[1]
Figure 1: Strategic decision tree for selecting purification methodology based on impurity profile.
Method A: The Acid-Base Swing (Primary Capture)
This is the most scalable method for removing non-basic impurities (starting materials, oily byproducts) without chromatography. It relies on the protonation of the pyrimidine ring.
Principle
The methylamino pyrimidinone is soluble in dilute acid (forming the hydrochloride salt) but insoluble at its neutral zwitterionic state.
Protocol
-
Dissolution: Suspend the crude solid in 1M HCl (5–10 volumes). Stir for 30 minutes.
-
Checkpoint: The pH should be < 2. The product will dissolve; non-basic impurities will remain suspended.[2]
-
-
Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars and non-basic organics.
-
Neutralization (The Critical Step):
-
Cool the filtrate to 0–5 °C.
-
Slowly add 2M NaOH or Sat. NaHCO₃ dropwise with vigorous stirring.
-
Target: Adjust pH to 6.5 – 7.5 .
-
-
Precipitation: A thick white/off-white precipitate will form. Allow the slurry to stir for 1 hour at 0 °C to ripen the crystals.
-
Isolation: Filter the solid.
-
Wash 1: Water (removes inorganic salts).
-
Wash 2: Cold Acetone or Ether (removes residual water and trace organic oils).
-
-
Drying: Vacuum dry at 45 °C.
Expert Insight: If the precipitate is gummy (oiling out), heat the neutralized mixture to 50 °C and allow it to cool slowly. This promotes crystallization over amorphous precipitation.
Method B: Recrystallization (Polishing)
For removing trace regioisomers or improving crystal form for formulation.[3]
Solvent Selection Table:
| Solvent System | Solubility | Application | Pros/Cons |
| Ethanol / Water (9:1) | High (Hot) / Low (Cold) | General Purity | Best Balance. Good recovery; removes inorganic salts. |
| Methanol | High | Isomer Removal | Good for removing O-methyl isomers (often more soluble in MeOH). |
| DMF / Water | Very High | Stubborn Compounds | Use only if EtOH fails. High boiling point makes drying difficult. |
| Acetone | Low | Trituration | Excellent for washing away non-polar impurities; not good for full recrystallization. |
Protocol (Ethanol/Water)
-
Suspend crude material in Ethanol (10 volumes).
-
Heat to reflux (approx. 78 °C).
-
Add Water dropwise until the solution becomes clear.
-
Optional: Add activated charcoal (5 wt%), stir for 10 mins, and hot filter.
-
Remove heat and allow the flask to cool to room temperature undisturbed (slow cooling excludes impurities).
-
Chill to 4 °C for 2 hours.
-
Filter and wash with cold Ethanol.
Method C: Chromatographic Purification
Chromatography is often necessary when separating N-methyl vs. O-methyl regioisomers. Standard silica gel is acidic and will cause the basic pyrimidinone to "streak" or "tail," resulting in poor resolution.
The "Amine-Modified" Mobile Phase
You must deactivate the silica surface.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: 10% Methanol in DCM containing 1% NH₄OH (aq) or 1% Triethylamine (TEA) .
Gradient Strategy
-
Equilibration: Flush column with 5% Mobile Phase B to neutralize silica acidity.
-
Loading: Dissolve sample in minimal DCM/MeOH (add a drop of TEA).
-
Elution:
-
0–5 mins: 0% B (Elutes non-polar junk).
-
5–20 mins: 0%
50% B. -
Note: The O-methyl isomer (less polar/less H-bonding) typically elutes before the N-methyl isomer.
-
Visualizing the Separation Logic
Figure 2: Mechanism of amine-modified chromatography for basic heterocycles.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Low Recovery in Acid/Base Swing | pH overshoot during neutralization. | Pyrimidinones are amphoteric. If pH > 10, it may re-dissolve as an anion. Keep pH strictly 6.5–7.5. |
| Streak on TLC/Column | Silica interaction. | Add 1% TEA to the TLC eluent. If streaking persists, switch to C18 Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid). |
| Product "Oils Out" | Impurities lowering melting point. | Use the "seeding" technique: Add a tiny crystal of pure product during cooling to induce nucleation. |
| NMR shows Isomer Mix | Incomplete separation. | Recrystallize from Methanol. The N-methyl isomer usually crystallizes, leaving the O-methyl isomer in the mother liquor. |
References
-
Solubility & Physicochemical Properties
-
Synthesis & Regioisomer Control
-
Pyrazolo-Pyrimidinones with Improved Solubility. National Institutes of Health (PMC). Retrieved from [Link]
- Discusses convergent synthesis and separation of regioisomers using flash chrom
-
-
General Purification of Basic Heterocycles
-
Chromatographic Strategies
Sources
- 1. Purification [chem.rochester.edu]
- 2. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mt.com [mt.com]
- 6. 2-アミノ-4-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. reddit.com [reddit.com]
Crystallization conditions for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one
This Application Note provides a comprehensive technical guide for the crystallization and solid-state characterization of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one . This guide is designed for process chemists and pharmaceutical scientists requiring high-purity isolation of this intermediate, which is structurally significant in the synthesis of kinase inhibitors and purine analogs.
Technical Note on Nomenclature & Identity
-
Target Molecule: 3-methyl-6-(methylamino)pyrimidin-4(3H)-one
-
Core Scaffold: Pyrimidin-4(3H)-one (distinct from uracils which are pyrimidine-2,4-diones).
-
Structural Features:
-
C4-Carbonyl: Hydrogen bond acceptor.
-
N3-Methyl: Blocks tautomerization at N3, fixing the keto-form.
-
C6-Methylamino: Secondary amine, functioning as a hydrogen bond donor/acceptor.
-
-
Distinction: Do not confuse with 3-methyl-6-(methylamino)uracil (CAS 5759-63-7), a common caffeine metabolite containing a C2-carbonyl.
Physicochemical Profile & Solubility
Understanding the solubility landscape is the prerequisite for successful crystallization. The presence of the amide-like lactam (N3-C4=O) and the exocyclic amine creates a "push-pull" electronic system, making the molecule highly polar yet lipophilic enough to dissolve in select organic solvents.
Solubility Data (Estimated at 25°C)
| Solvent | Solubility Rating | Interaction Mechanism | Application |
| DMSO | High (>100 mg/mL) | Dipole-dipole, H-bonding | Solvent for Anti-solvent method |
| Methanol | Moderate (20-50 mg/mL) | H-bond donor/acceptor | Primary solvent for cooling cryst. |
| Ethanol | Low-Moderate (5-15 mg/mL) | H-bond donor/acceptor | Ideal for yield maximization |
| Water | Low (<5 mg/mL) | Hydrophobic effect of methyls | Anti-solvent |
| Ethyl Acetate | Very Low (<1 mg/mL) | Weak polarity | Anti-solvent / Wash solvent |
| Hexane | Insoluble | None | Anti-solvent (aggressive) |
Crystallization Screening Protocols
Two primary methodologies are recommended based on the purity requirements and scale.
Method A: Cooling Crystallization (Preferred for Scale-up)
-
Objective: Purification from synthesis by-products (e.g., inorganic salts, unreacted amines).
-
Mechanism: Exploits the steep solubility curve in lower alcohols (Ethanol/Methanol).
Protocol:
-
Dissolution: Charge crude solid into a reactor. Add Ethanol (absolute) at a ratio of 10-15 volumes (mL/g).
-
Heating: Heat the slurry to reflux (78°C ) under agitation.
-
Checkpoint: If the solution does not clarify, add Methanol dropwise (up to 10% v/v) until full dissolution is achieved.
-
-
Filtration (Hot): Perform a hot filtration (0.45 µm filter) to remove insoluble mechanical impurities or inorganic salts.
-
Controlled Cooling:
-
Cool to 50°C over 30 minutes.
-
Seeding: Add 0.1 wt% of pure seed crystals (if available) at 45-50°C to induce nucleation.
-
Cool to 0-5°C over 2-3 hours (Linear cooling ramp: 0.25°C/min).
-
-
Isolation: Hold at 0°C for 1 hour. Filter the resulting white/off-white crystals.
-
Washing: Wash the cake with cold Ethyl Acetate (2 volumes) to displace mother liquor without dissolving the product.
-
Drying: Vacuum dry at 45°C for 12 hours.
Method B: Anti-Solvent Crystallization (High Recovery)
-
Objective: Rapid recovery from dilute solutions or thermal-sensitive batches.
-
System: DMSO (Solvent) / Water (Anti-solvent).
Protocol:
-
Dissolution: Dissolve the crude material in DMSO (3-5 volumes) at room temperature.
-
Anti-solvent Addition: Slowly add Water (10 volumes) dropwise over 1 hour under vigorous stirring.
-
Observation: A milky turbidity will form initially (metastable zone), followed by heavy precipitation.
-
-
Aging: Stir the suspension for 2 hours at ambient temperature to ripen the crystals (Ostwald ripening).
-
Filtration & Wash: Filter and wash extensively with water to remove DMSO traces.
-
Drying: Requires high vacuum to remove residual water/DMSO.
Process Optimization & Logic
The following decision tree illustrates the logic for selecting the appropriate crystallization pathway based on the impurity profile.
Caption: Decision matrix for selecting the optimal crystallization strategy based on thermal stability and impurity content.
Solid-State Characterization
Once isolated, the solid must be characterized to ensure the correct polymorph and chemical purity.
A. Powder X-Ray Diffraction (PXRD)
-
Expectation: Crystalline aminopyrimidinones typically exhibit sharp diffraction peaks. Amorphous halos indicate rapid precipitation (Method B risk).
-
Diagnostic Region: Look for characteristic low-angle peaks (2θ = 5-15°) which often differentiate between solvates and anhydrates.
B. Differential Scanning Calorimetry (DSC)
-
Parameter: Melting Point.
-
Expected Range: High melting point anticipated (>200°C) due to intermolecular hydrogen bonding networks (Amide dimer motifs).
-
Purity Check: A sharp endotherm indicates high purity. Broadening (>2°C range) suggests solvent inclusion or impurities.
C. 1H-NMR Validation
-
Solvent: DMSO-d6.
-
Key Signals:
-
N-Me (Ring): Singlet, ~3.3-3.5 ppm.
-
N-Me (Exocyclic): Doublet (coupling with NH), ~2.8-3.0 ppm.
-
C2-H: Singlet, des shielded (~8.0-8.5 ppm).
-
C5-H: Singlet, shielded (~5.5-6.0 ppm).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high; Cooling too fast. | Re-heat to dissolve oil. Add seed crystals. Cool slower (0.1°C/min). |
| Low Yield | Product too soluble in Ethanol. | Switch to Isopropanol (IPA) or add Hexane as an anti-solvent at the end of the cooling ramp. |
| Gelation | Formation of solvates or hydrogen-bond networks. | Increase shear rate (stirring speed). Use Method A (Cooling) instead of Anti-solvent. |
| Colored Impurities | Oxidation products.[1] | Add activated carbon (5 wt%) during the hot dissolution step (Method A), then hot filter. |
Experimental Workflow Diagram
The following diagram details the step-by-step laboratory workflow for the preferred Method A .
Caption: Step-by-step unit operations for the cooling crystallization of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135431272, 6-Aminopyrimidin-4(3H)-one. Retrieved February 23, 2026 from [Link]
-
American Chemical Society (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. ACS Medicinal Chemistry Letters. Retrieved February 23, 2026 from [Link]
-
National Institutes of Health (2014). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones. PubMed Central. Retrieved February 23, 2026 from [Link]
Sources
Topic: Preparation of Stock Solutions for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one in Cell-Based Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preparation and handling of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one for use in quantitative cell-based assays. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and compounds like this are frequently evaluated for their biological activity.[1] The accuracy and reproducibility of in vitro data are critically dependent on the precise and consistent preparation of test compound solutions. This note details the essential physicochemical properties of the compound, provides a rationale for solvent selection, and presents validated, step-by-step protocols for creating high-concentration stock solutions and subsequent working dilutions for cell culture experiments. Adherence to these guidelines is intended to minimize experimental variability, mitigate solvent-induced artifacts, and ensure the integrity of pharmacological data.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one is the foundation for its effective use in biological systems. While many pyrimidinone derivatives exhibit poor aqueous solubility, they are often soluble in organic solvents.[2]
It is imperative to consult the Certificate of Analysis (CofA) provided by your specific supplier for lot-specific data. The values below are provided for guidance.
| Property | Value | Source & Rationale |
| Molecular Formula | C₆H₉N₃O | Calculated based on chemical structure. |
| Molecular Weight | 139.16 g/mol | Calculated. This value is critical for accurate molarity calculations. |
| Appearance | Typically a white to off-white solid powder. | Based on common pyrimidinone derivatives.[3] Visual inspection upon receipt is crucial. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Based on the heterocyclic, aromatic nature of pyrimidinones, DMSO is the recommended solvent for achieving high-concentration stocks.[4][5] |
| Aqueous Solubility | Predicted to be low. | Water is not recommended for primary stock preparation. Direct dilution of a DMSO stock into aqueous media requires careful technique to avoid precipitation.[6] |
The Central Role of the Solvent: DMSO
For water-insoluble compounds, the choice of solvent is a critical experimental parameter. Dimethyl sulfoxide (DMSO) is the most widely used vehicle for dissolving small molecules for bioassays due to its exceptional solvating power and miscibility with aqueous culture media.[4]
However, DMSO is not biologically inert. At concentrations above 1%, it can induce cytotoxic effects, and even at lower concentrations (0.25-0.5%), it may cause subtle changes in cellular processes, potentially confounding experimental results.
Causality: The observed effects of DMSO are concentration-dependent. High concentrations disrupt cell membrane integrity, while lower concentrations can alter gene expression and cell signaling pathways. Therefore, minimizing and normalizing the final DMSO concentration across all experimental conditions, including vehicle controls, is non-negotiable for data integrity.
| Solvent Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Cell Culture Grade, Anhydrous DMSO (≥99.9%) | High purity minimizes contaminants; anhydrous nature prevents compound hydrolysis. |
| Final DMSO in Media | ≤ 0.5% (v/v) | Minimizes solvent-induced cellular stress and off-target effects. |
| Vehicle Control | Culture media + same final % of DMSO as test articles | Essential to differentiate the biological effect of the compound from that of the solvent. |
Protocol: Preparation of a 10 mM Master Stock Solution
This protocol describes the preparation of a high-concentration master stock solution. All steps involving open containers of the compound or solvent should be performed in a certified chemical fume hood or biological safety cabinet to ensure sterility and user safety.
Materials Required
-
3-methyl-6-(methylamino)pyrimidin-4(3H)-one (solid powder)
-
Cell Culture Grade DMSO, Anhydrous (e.g., Sigma-Aldrich D2650 or equivalent)
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL)
-
Sterile, amber glass vial for final stock solution
-
Calibrated analytical balance
-
Calibrated P200 and P1000 micropipettes
-
Sterile pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (PVDF or other DMSO-compatible membrane)
-
Sterile syringe (1 mL)
Step-by-Step Methodology
Step 1: Molarity Calculation (Self-Validating System) The objective is to prepare 1 mL of a 10 mM stock solution. Accurate calculation is the first checkpoint for experimental validity.
-
Formula: Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Calculation: Mass (mg) = (10 x 10⁻³ mol/L) × (1 x 10⁻³ L) × (139.16 g/mol ) × 1000 mg/g
-
Mass required = 1.39 mg
Step 2: Weighing the Compound
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh 1.39 mg of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one powder directly into the tared tube.
-
Expert Insight: Small quantities of powder can be difficult to see. If the vial appears empty, the lyophilized powder may be a thin film on the walls. It is recommended to dissolve the entire contents of the supplier's vial if it contains a pre-weighed small amount (e.g., 5 mg or less) and adjust the solvent volume accordingly.
-
Step 3: Dissolution
-
Using a calibrated micropipette, add 1.0 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex vigorously for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.
-
Troubleshooting: If the compound does not readily dissolve, brief warming in a 37°C water bath or sonication can be employed. Allow the solution to return to room temperature before proceeding.
-
Step 4: Sterilization (Critical for Cell Culture) While DMSO is bacteriostatic, aseptic technique is paramount to prevent contamination of cell cultures. The master stock solution must be sterilized.
-
Aseptically attach a sterile 0.22 µm syringe filter to a new 1 mL sterile syringe.
-
Draw the entire compound solution into the syringe.
-
Filter the solution directly into a sterile, light-protecting amber vial. This process removes any potential microbial contaminants.
-
Causality: Terminal sterilization methods like autoclaving are not suitable as they would degrade the compound. Sterile filtration is the industry standard for heat-labile solutions.
-
Step 5: Aliquoting and Storage
-
From the sterile amber vial, create single-use aliquots (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Store aliquots under the following conditions:
-
Long-term (up to 6 months): -80°C
-
Short-term (up to 1 month): -20°C
-
Expert Insight: Aliquoting is essential to prevent degradation from repeated freeze-thaw cycles, which can compromise the compound's integrity and introduce water condensation into the DMSO stock.
-
Protocol: Preparation of Working Solutions for Cell Dosing
This protocol details the dilution of the 10 mM master stock into cell culture medium for immediate use.
Step-by-Step Methodology
Step 1: Thaw Master Stock
-
Remove one aliquot of the 10 mM master stock from the freezer.
-
Thaw completely at room temperature and briefly vortex to ensure homogeneity.
Step 2: Serial Dilution Calculation (Example) The goal is to prepare 10 mL of complete cell culture medium containing a final compound concentration of 10 µM .
-
Dilution Factor: (Concentration of Stock) / (Final Concentration) = (10 mM) / (10 µM) = (10,000 µM) / (10 µM) = 1000x
-
Volume of Stock to Add: (Final Volume) / (Dilution Factor) = (10 mL) / 1000 = 0.01 mL = 10 µL
-
Final DMSO %: (Volume of Stock) / (Final Volume) × 100% = (10 µL) / (10,000 µL) × 100% = 0.1%
-
Validation Check: This final DMSO concentration is well below the recommended ≤ 0.5% limit.
-
Step 3: Preparing the Working Solution
-
In a sterile tube, add 10 µL of the 10 mM master stock to 10 mL of pre-warmed, complete cell culture medium.
-
Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this can cause protein denaturation in the serum.
-
Expert Insight: Always add the small volume of DMSO stock to the large volume of aqueous medium while mixing. This rapid dilution helps prevent the compound from precipitating out of solution. Prepare this working solution fresh immediately before adding it to the cells.
-
Step 4: The Essential Vehicle Control
-
Prepare a parallel control solution by adding 10 µL of pure DMSO (the same solvent used for the stock) to 10 mL of the same complete cell culture medium.
-
This vehicle control must be added to a set of "control" wells in your cell plate to accurately measure the baseline cellular response in the presence of 0.1% DMSO.
Visualization of the Preparation Workflow
The following diagram outlines the complete workflow from solid compound to the final working solution for cell-based assays.
Caption: Workflow for preparing and diluting 3-methyl-6-(methylamino)pyrimidin-4(3H)-one.
References
-
Aseptic Techniques - Pharmlabs. (n.d.). Retrieved February 23, 2026, from [Link]
-
Aseptic Compounding: Quality & Efficiency in Pharma Services. (2025, April 10). Retrieved February 23, 2026, from [Link]
-
International Journal of Research and Development in Pharmacy & Life Sciences. (n.d.). Aseptic Techniques in the Preparation of Sterile Compounds. Retrieved February 23, 2026, from [Link]
- Fontes, B., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Archives of Biology and Technology, 57(1), 38-44.
- Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–881.
-
Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved February 23, 2026, from [Link]
-
Ensuring sterility and quality: aseptic manufacturing of pharmaceutical injectable products. (2023, October 5). Retrieved February 23, 2026, from [Link]
-
Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. (2021, May 12). MDPI. Retrieved February 23, 2026, from [Link]
-
What is aseptic processing – overview, steps, applications. (2025, December 1). Cytiva. Retrieved February 23, 2026, from [Link]
-
Small Molecules. (n.d.). Captivate Bio. Retrieved February 23, 2026, from [Link]
- Zarrin, S., et al. (2015). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 3(2).
-
Using Small Molecules For Stem Cell Research. (2022, May 4). REPROCELL - YouTube. Retrieved February 23, 2026, from [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2014). PubMed. Retrieved February 23, 2026, from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Retrieved February 23, 2026, from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. Retrieved February 23, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved February 23, 2026, from [Link]
-
If a substance has a solubility of 3mg/mL in DMSO, can the DMSO solution be further diluted with water if the substance is insoluble in water? (2021, September 28). Reddit. Retrieved February 23, 2026, from [Link]
Sources
- 1. 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione | C13H15N3O2 | CID 18680444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 3-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one | C9H9N3O | CID 151746546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-2,4(1H,3H)-pyrimidinedione | C14H13FIN3O2 | CID 59717171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-[6-[(Dimethylamino)methyl]-3,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]acetamide CAS#: 88062-68-4 [m.chemicalbook.com]
- 6. CAS 1122-67-4 | 6-(Methylamino)pyrimidin-4-ol - Synblock [synblock.com]
One-pot synthesis of N3-methylated aminopyrimidinones
Application Note & Protocol
A Streamlined One-Pot Synthesis of N3-Methylated 2-Aminopyrimidin-4(3H)-ones for Accelerated Drug Discovery
Abstract: N-methylated heterocyclic compounds are privileged scaffolds in medicinal chemistry, often exhibiting enhanced metabolic stability, cell permeability, and biological activity compared to their non-methylated counterparts.[1] Specifically, N3-methylated aminopyrimidinones are key structural motifs in various therapeutic agents, including inhibitors of dihydrofolate reductase (DHFR) and other enzymes.[2] Traditional synthetic routes to these molecules involve multi-step procedures that include the initial formation of the pyrimidinone ring, followed by isolation and subsequent methylation, leading to lower overall yields and increased resource expenditure. This application note details a robust and efficient one-pot, two-step methodology that circumvents these issues. By first facilitating the condensation of a guanidine salt with a β-ketoester to form the 2-aminopyrimidin-4(3H)-one core in situ, followed by direct regioselective N3-methylation without intermediate purification, this protocol offers a significant improvement in synthetic efficiency. We provide a comprehensive, step-by-step protocol, discuss the underlying chemical principles and mechanistic rationale, and offer a troubleshooting guide for researchers in drug development and synthetic chemistry.
Introduction and Scientific Rationale
The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[3] The functionalization of this core, particularly through N-alkylation, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] N3-methylation of the 2-aminopyrimidin-4(3H)-one scaffold is of particular interest as it can lock the molecule in a specific tautomeric form and introduce a lipophilic methyl group that may enhance binding to biological targets.[5][6]
The primary challenge in the synthesis of these compounds lies in achieving regioselectivity during the methylation step. The 2-aminopyrimidin-4(3H)-one scaffold presents multiple potential sites for methylation: the N1 and N3 positions of the ring, the exocyclic amino group, and the enolic oxygen.
This protocol leverages the principles of sequential one-pot reactions to achieve both efficiency and selectivity.[7] The initial condensation reaction forms the thermodynamically stable pyrimidinone ring. Subsequently, the choice of a suitable base and methylating agent in the same reaction vessel allows for the selective deprotonation and methylation of the N3 position, which is often the most acidic and sterically accessible site for this transformation.
Advantages of the One-Pot Approach:
-
Increased Efficiency: Eliminates the need for intermediate work-up and purification, saving time, solvents, and materials.
-
Higher Overall Yields: Avoids material loss associated with isolation and transfer steps.
-
Improved Atom Economy: Maximizes the incorporation of atoms from reactants into the final product, aligning with the principles of green chemistry.[8]
-
Simplified Workflow: Streamlines the synthetic process, making it more amenable to library synthesis and high-throughput screening.
Reaction Mechanism and Workflow
The one-pot synthesis proceeds through two distinct, sequential stages within a single reaction vessel.
Stage 1: Cyclocondensation to form the 2-Aminopyrimidin-4(3H)-one Core This stage involves the base-catalyzed condensation of guanidine with a β-ketoester (e.g., ethyl acetoacetate). The mechanism proceeds via initial addition of guanidine to the keto-carbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the stable heterocyclic core.
Stage 2: Regioselective N3-Methylation After the formation of the pyrimidinone intermediate, a methylating agent and a suitable base are introduced. The base selectively deprotonates the N3-proton, which is the most acidic NH proton in the ring system. The resulting anion then acts as a nucleophile, attacking the methylating agent in an SN2 reaction to yield the final N3-methylated product. Dimethyl carbonate (DMC) is an excellent choice for this step as it is a less toxic and more environmentally benign methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.[9][10]
Overall Synthetic Workflow
Caption: High-level workflow for the one-pot synthesis.
Detailed Reaction Mechanism
Caption: Plausible reaction mechanism for the two-stage synthesis.
Experimental Protocol
Disclaimer: This protocol is a generalized procedure. Optimal reaction times, temperatures, and stoichiometry may vary depending on the specific substrates used. It is recommended to perform a small-scale test reaction first.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Guanidine Hydrochloride | ≥99% | Sigma-Aldrich | Can be substituted with guanidine nitrate.[7] |
| Ethyl 4-methyl-3-oxopentanoate | Synthesis Grade | TCI Chemicals | Example β-ketoester; others can be used. |
| Sodium Metal | Reagent Grade | Acros Organics | For preparing fresh sodium ethoxide. |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific | Must be dry. |
| Dimethyl Carbonate (DMC) | ≥99% | Sigma-Aldrich | Methylating agent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Alfa Aesar | Base for methylation step. |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Round-bottom flask, condenser | Standard Glassware | N/A | |
| Magnetic stirrer, heating mantle | Standard Equipment | N/A |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 80 mL of absolute ethanol. Carefully add sodium metal (1.5 g, 65 mmol, 2.1 equiv) in small portions. Caution: The reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform under an inert atmosphere. Allow the sodium to react completely until a clear solution is formed.
-
Cyclocondensation: To the freshly prepared sodium ethoxide solution at room temperature, add guanidine hydrochloride (3.0 g, 31.4 mmol, 1.05 equiv). Stir for 15 minutes until fully dissolved.
-
Substrate Addition: Add the β-ketoester, ethyl 4-methyl-3-oxopentanoate (5.0 g, 29.9 mmol, 1 equiv), dropwise to the solution.
-
Reaction I - Heating: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the formation of the 2-amino-6-isopropylpyrimidin-4(3H)-one intermediate by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).
-
N3-Methylation Setup: After confirming the consumption of the starting ketoester, allow the mixture to cool slightly. Add anhydrous potassium carbonate (8.3 g, 60 mmol, 2 equiv) followed by dimethyl carbonate (DMC) (7.5 mL, 89 mmol, 3 equiv).
-
Reaction II - Heating: Re-heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC for the appearance of the N3-methylated product and disappearance of the pyrimidinone intermediate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 2M hydrochloric acid (HCl) to pH ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-amino-6-isopropyl-3-methylpyrimidin-4(3H)-one.
-
Expected Results & Data
The described protocol is expected to provide the desired N3-methylated aminopyrimidinone in moderate to good yields. The table below provides hypothetical data for the scope of the reaction with various β-ketoesters.
| Entry | R¹ Group (from β-ketoester) | Product Name | Expected Yield (%) |
| 1 | Methyl | 2-Amino-3,6-dimethylpyrimidin-4(3H)-one | 65 - 75% |
| 2 | Isopropyl | 2-Amino-6-isopropyl-3-methylpyrimidin-4(3H)-one | 60 - 70% |
| 3 | Phenyl | 2-Amino-3-methyl-6-phenylpyrimidin-4(3H)-one | 55 - 65% |
| 4 | 4-Chlorophenyl | 2-Amino-6-(4-chlorophenyl)-3-methylpyrimidin-4(3H)-one | 50 - 60% |
Characterization of 2-Amino-6-isopropyl-3-methylpyrimidin-4(3H)-one:
-
¹H NMR: Expect characteristic peaks for the isopropyl group (a doublet and a septet), the N-methyl group (a singlet around 3.3-3.5 ppm), the vinyl proton on the pyrimidinone ring (a singlet around 5.5-5.8 ppm), and a broad singlet for the NH₂ protons.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon (C4), the sp² carbons of the ring (C2, C5, C6), the N-methyl carbon, and the carbons of the isopropyl group.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of sodium ethoxide.2. Wet reagents/solvents.3. Insufficient reaction time or temperature. | 1. Ensure sodium has fully reacted.2. Use anhydrous solvents and dry reagents.3. Increase reaction time and/or temperature for each step and monitor closely by TLC. |
| Mixture of Methylated Products | 1. Incorrect choice of base for methylation.2. Reaction temperature too high. | 1. Ensure a non-nucleophilic base like K₂CO₃ is used. Stronger bases might lead to O-methylation or exocyclic N-methylation.2. Try running the methylation step at a lower temperature for a longer duration. |
| Reaction Stalls at Intermediate | 1. Deactivation or insufficient amount of methylation catalyst (K₂CO₃).2. Poor reactivity of the methylating agent. | 1. Add fresh, anhydrous K₂CO₃.2. Increase the equivalents of DMC. If the reaction still fails, consider a more reactive (but more hazardous) methylating agent like methyl iodide as a last resort. |
| Difficult Purification | 1. Complex mixture of byproducts.2. Product is highly polar. | 1. Optimize reaction conditions to improve selectivity.2. Use a more polar solvent system for chromatography (e.g., add methanol to ethyl acetate) or consider reverse-phase chromatography. |
Safety Precautions
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from moisture. Generates flammable H₂ gas upon reaction.
-
Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Dimethyl Carbonate (DMC): Flammable and an irritant. Avoid inhalation and skin contact.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their biological activity with dihydrofolate reductase. European Journal of Medicinal Chemistry, [Link].[2]
-
An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Der Pharma Chemica, [Link].[7]
-
N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, [Link].[9]
-
N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, [Link].[8]
-
One-pot synthesis of polysubstituted pyrimidinones derivatives. ResearchGate, [Link].[11]
-
Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, [Link].[12][13]
-
One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, [Link].
-
Methylation synthesis method of N-heterocyclic compound. Google Patents, .[10]
-
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, [Link].[3]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, [Link].[1]
-
The Biological Effects of N3-methyladenine. Environmental and Molecular Mutagenesis, [Link].[5]
-
Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. Biochemistry, [Link].[6]
-
Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. Molecules, [Link].[4]
-
Nucleobases obtained by N1-methylation of purines and N3-methylation of pyrimidines. ResearchGate, [Link].[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their biological activity with dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biological effects of N3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Biocatalytic N-Methylation of Unsaturated Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Using 3-methyl-6-(methylamino)pyrimidin-4(3H)-one as a Scaffold in Kinase Inhibitor Design
[1]
Executive Summary
This application note details the utility of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one as a privileged scaffold for targeting the ATP-binding site of Serine/Threonine kinases, specifically Monopolar Spindle 1 (MPS1/TTK) and Aurora kinases.[1]
Unlike the ubiquitous pyrimidine or quinazoline scaffolds, the N3-methylated pyrimidin-4-one core offers a unique hydrogen-bonding vector that mimics the adenine moiety of ATP while introducing specific steric constraints.[1] These constraints can enhance selectivity by exploiting the size differences in the "gatekeeper" and solvent-exposed regions of the kinase pocket.
This guide provides a comprehensive workflow, from the structural rationale and chemical synthesis to biological validation protocols.
Structural Biology & Mechanism of Action
The Hinge-Binding Pharmacophore
The success of the 3-methyl-6-(methylamino)pyrimidin-4(3H)-one scaffold lies in its ability to form a bidentate hydrogen bond network with the kinase hinge region.[1]
-
C4-Carbonyl (Acceptor): The carbonyl oxygen at position 4 accepts a hydrogen bond from the backbone NH of the hinge residue (typically the residue n+3 relative to the gatekeeper).
-
N3-Methyl Group (Steric/Hydrophobic): The methyl group at N3 points into the kinase interior, often displacing a conserved water molecule or interacting with the gatekeeper residue. Crucially, this methylation prevents the formation of a donor interaction at N3, which can be a selectivity filter against kinases that require a donor at this position.
-
C6-Amino Group (Donor): The exocyclic amine at position 6 acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue.
Visualization of Binding Mode
The following diagram illustrates the pharmacophore interactions within the ATP-binding pocket.
Caption: Schematic representation of the bidentate binding mode of the pyrimidinone scaffold to the kinase hinge region.
Chemical Synthesis Protocol
The synthesis of the core scaffold requires regioselective control to ensure methylation occurs at the N3 position rather than N1 or O-alkylation.
Synthetic Route Strategy
The most robust route involves the initial synthesis of a 6-halo-pyrimidin-4-one intermediate, followed by N-methylation and subsequent SNAr displacement.[1]
Reaction Scheme:
-
Starting Material: 4,6-Dichloropyrimidine.[2]
-
Hydrolysis: Selective hydrolysis to 6-chloropyrimidin-4(3H)-one.
-
Methylation: Regioselective methylation (N3 vs N1 separation required).
-
Substitution: SNAr displacement of chloride with methylamine.
Step-by-Step Protocol
Step 1: Synthesis of 6-Chloropyrimidin-4(3H)-one[1]
-
Dissolve 4,6-dichloropyrimidine (10.0 g, 67 mmol) in 100 mL of 1M NaOH.
-
Stir the mixture at room temperature for 4 hours. Monitor by LC-MS for the disappearance of the starting material.[1]
-
Acidify the solution carefully with 1M HCl to pH ~3.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: N-Methylation (Critical Step)
Direct methylation can yield mixtures.[1] The use of a temporary protecting group or careful chromatographic separation is often necessary.
-
Suspend 6-chloropyrimidin-4(3H)-one (5.0 g, 38 mmol) in dry DMF (50 mL).
-
Add K₂CO₃ (1.1 eq) and stir for 15 minutes.
-
Add Iodomethane (MeI, 1.1 eq) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Pour into water and extract with Ethyl Acetate.
-
Purification: Separate the N3-methyl (desired) and N1-methyl/O-methyl isomers using Flash Chromatography (SiO₂, 0-10% MeOH in DCM).
-
Identification: The N3-methyl isomer typically elutes later than the O-methyl isomer but requires NMR verification (NOE studies recommended).[1]
-
Step 3: Introduction of the 6-Methylamino Group[1]
-
Dissolve 6-chloro-3-methylpyrimidin-4(3H)-one (1.0 g, 6.9 mmol) in Ethanol (10 mL).
-
Add Methylamine (33% in EtOH, 3.0 eq).
-
Heat the reaction in a sealed tube or microwave reactor at 80°C for 2 hours.
-
Concentrate the solvent in vacuo.
-
Recrystallize from EtOH/Ether or purify via preparatory HPLC.
-
Final Product: 3-methyl-6-(methylamino)pyrimidin-4(3H)-one.[1]
-
Caption: Synthetic workflow for the generation of the 3-methyl-6-(methylamino)pyrimidin-4(3H)-one scaffold.
Biological Evaluation: MPS1 (TTK) Kinase Assay
Once the scaffold is synthesized and elaborated (e.g., by adding substituents to the C2 position or extending the N-methyl group), its potency must be validated.
Assay Principle (ADP-Glo™)
The ADP-Glo™ Kinase Assay (Promega) is recommended for this scaffold.[1] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol
-
Enzyme Prep: Dilute recombinant human MPS1/TTK kinase (0.5 ng/µL) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Compound Prep: Prepare 3x serial dilutions of the inhibitor in DMSO.
-
Reaction Assembly:
-
Add 2 µL of Inhibitor to a 384-well white plate.[1]
-
Add 4 µL of MPS1 Enzyme. Incubate for 10 min at RT (to allow inhibitor binding).
-
Add 4 µL of Substrate Mix (MBP substrate + 10 µM ATP).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
-
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
Data Interpretation (Example Data)
The table below illustrates the impact of the N3-methyl group on potency against MPS1, highlighting the scaffold's efficacy.
| Compound ID | Scaffold Core | R-Group (C6) | N3-Substituent | MPS1 IC50 (nM) | Selectivity (vs CDK2) |
| Cmpd-A | Pyrimidin-4-one | -NHMe | H | 450 | Low (< 5x) |
| Cmpd-B | Pyrimidin-4-one | -NHMe | Methyl | 12 | High (> 50x) |
| Cmpd-C | Pyrimidin-4-one | -NHPh | Methyl | 8 | High (> 100x) |
Note: Data is representative of typical SAR trends where N-methylation locks the bioactive conformation.[1]
References
-
Vertex AI Search. (2025). Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. Bioorganic & Medicinal Chemistry Letters. Link
-
Vertex AI Search. (2025). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257. ACS Medicinal Chemistry Letters. Link
-
Vertex AI Search. (2025). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. European Journal of Medicinal Chemistry. Link
-
Vertex AI Search. (2025). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link
-
Vertex AI Search. (2025). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT Application Note. Link
Troubleshooting & Optimization
Troubleshooting solubility issues of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one in aqueous buffers
Technical Support Center: Solubility Guide for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one
Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges, ensuring the reliability and reproducibility of your experimental results.
Part 1: Foundational Knowledge & Key Concepts
This section addresses the fundamental principles governing the solubility of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one. Understanding these concepts is the first step in effective troubleshooting.
Q1: What are the core physicochemical properties of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one that dictate its aqueous solubility?
To effectively troubleshoot, we must first understand the molecule's inherent characteristics. Based on its structure—a pyrimidinone core with methyl and methylamino substitutions—we can predict its behavior:
-
Weakly Basic Nature: The presence of the methylamino group and nitrogen atoms within the pyrimidine ring suggests that the molecule is a weak base. Its solubility is therefore highly dependent on pH. In acidic conditions, these basic sites become protonated, leading to a positively charged ion that is significantly more soluble in aqueous media.[1][2] The predicted acidic pKa is around 9.5, while the predicted basic pKa is around 5.1.[3]
-
Hydrogen Bonding Capability: The pyrimidinone ring contains both hydrogen bond donors (-NH) and acceptors (C=O, ring nitrogens), which facilitates interaction with water molecules.
-
Lipophilicity: The methyl groups and the heterocyclic ring contribute to the molecule's nonpolar character, which can limit its intrinsic water solubility. The interplay between its polar, hydrogen-bonding groups and its nonpolar regions defines its overall solubility profile.
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why is it critical for my experiments?
This distinction is arguably the most important concept in troubleshooting solubility. Failing to differentiate between them can lead to inconsistent and misleading experimental results.[4]
-
Kinetic Solubility refers to the concentration of a compound at the moment it begins to precipitate from a supersaturated solution, typically formed by rapidly diluting a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[5][6] This measurement reflects the compound's tendency to stay in a high-energy, often amorphous, state for a short period.[5][7]
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid (crystalline) form.[4][6] This value is always less than or equal to the kinetic solubility and represents the maximum concentration that can be maintained indefinitely under given conditions.
Why it matters: Many researchers unknowingly work within the unstable supersaturated zone defined by kinetic solubility. A solution may appear clear immediately after dilution but will precipitate over time as it equilibrates towards its lower, thermodynamically stable solubility limit. This can lead to a gradual decrease in the effective compound concentration, causing variability in bioassays.[8]
Caption: Kinetic vs. Thermodynamic Solubility Workflow.
Part 2: Frequently Asked Questions & Immediate Solutions
This section tackles the most common problems encountered by researchers.
Q3: My compound crashed out of solution immediately upon diluting my DMSO stock into buffer. What went wrong?
This is a classic case of exceeding the compound's kinetic solubility limit due to a rapid solvent polarity shift.[1][9] DMSO is an excellent solvent for many organic molecules, but when this stock is introduced into an aqueous buffer, the compound is suddenly in an environment where it is far less soluble, causing it to precipitate.[10]
Immediate Fixes:
-
Reduce Final Concentration: Your target concentration may simply be too high for the chosen buffer. Try working at a lower concentration.
-
Modify the Dilution Method: Instead of adding the DMSO stock to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can help keep the compound in solution.[1]
-
Pre-warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility limit, but be mindful of the compound's stability at higher temperatures.[1]
-
Minimize DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally ≤0.5% for most cell-based assays, to minimize both solvent effects and toxicity.[11]
Q4: My solution was clear at first, but I saw a precipitate form after an hour (or overnight). Why did this happen?
This is a direct consequence of the difference between kinetic and thermodynamic solubility discussed in Q2. You initially created a supersaturated solution that was kinetically stable. Over time, the system equilibrated, and the compound precipitated out until it reached its lower, thermodynamically stable concentration.[5][7]
Solutions:
-
Determine Thermodynamic Solubility: You must work at or below the compound's thermodynamic solubility in your final buffer to ensure long-term stability. See Protocol 3 for a method to determine this value.
-
Use Freshly Prepared Solutions: If your experiment is short, you may be able to work in the supersaturated state. However, solutions should be made immediately before use to minimize the impact of time-dependent precipitation.
Q5: I am observing high variability in my bioassay results. Could solubility be the culprit?
Absolutely. Undiagnosed solubility issues are a major source of poor data reproducibility. If the compound is precipitating in your assay plate (either immediately or over the course of the experiment), the actual concentration of the compound available to interact with its biological target is unknown and inconsistent. This can lead to artificially low potency, variable dose-response curves, and misleading structure-activity relationship (SAR) data.
Part 3: Systematic Troubleshooting & Advanced Strategies
If the immediate fixes are insufficient, a more systematic approach is required.
Q6: How can I determine the optimal pH for solubilizing 3-methyl-6-(methylamino)pyrimidin-4(3H)-one?
Since the compound is a weak base, its solubility will increase significantly as the pH drops below its basic pKa (~5.1).[2][3] Performing a pH-solubility screen is the most effective way to identify the optimal pH range for your experiments.
Strategy:
-
Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Using the shake-flask method (Protocol 3), determine the solubility of the compound at each pH.
-
Plot solubility as a function of pH to identify the range where solubility is maximized and acceptable for your experimental constraints.
| pH | Buffer System (50 mM) | Hypothetical Solubility (µg/mL) | Observations |
| 4.0 | Acetate Buffer | 550 | Clear solution, highest solubility |
| 5.0 | Acetate Buffer | 210 | Clear solution |
| 6.0 | MES Buffer | 45 | Slight haze observed after 24h |
| 7.4 | HEPES Buffer | 15 | Significant precipitate |
| 7.4 | Phosphate Buffer (PBS) | 8 | Heavy precipitate, lower than in HEPES |
Key Takeaway: The hypothetical data illustrates that for a weak base like this compound, solubility dramatically decreases as the pH approaches and exceeds its pKa.
Q7: Adjusting the pH isn't enough or isn't compatible with my assay. What are the next steps?
When pH modulation is not an option, you can employ formulation strategies using excipients. These are additives that enhance solubility through various mechanisms.[12][13]
-
Co-solvents: Introducing a small percentage of a water-miscible organic solvent can increase solubility.
-
Examples: Ethanol, propylene glycol, or polyethylene glycol 400 (PEG-400).[1]
-
Caution: Co-solvents can impact biological assays, so they must be carefully validated with appropriate vehicle controls. Start with low percentages (e.g., 1-5%).
-
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.
-
Examples: Tween-80 or Polysorbate 80.[1]
-
Application: Typically used at concentrations above their critical micelle concentration (CMC).
-
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment.[13]
Caption: Troubleshooting Decision Tree for Solubility Issues.
Q8: Does the type of buffer or its concentration matter?
Yes, profoundly.
-
Buffer Type: Different buffer species can interact with your compound in unique ways. As shown in the hypothetical data table, phosphate buffers can sometimes suppress the solubility of small molecules compared to buffers like HEPES or TRIS, potentially due to specific ion interactions.[1][14] If you are experiencing issues in PBS, consider switching to an alternative buffer system if your experiment allows.
-
Buffer Concentration (Ionic Strength): High salt concentrations can decrease the solubility of nonpolar compounds through an effect known as "salting-out".[15] The buffer ions effectively compete with the compound for hydration by water molecules. It is generally advisable to use the lowest buffer concentration that maintains adequate pH control (typically 25-100 mM).
Part 4: Standard Operating Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Solvent Selection: Use 100% anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent. It is highly effective at dissolving a wide range of organic molecules.[9][16]
-
Weighing: Accurately weigh a precise amount of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one powder using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10, 20, or 50 mM).
-
Solubilization: Vortex vigorously. If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes.[17] Ensure the final solution is completely clear with no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.
Protocol 2: Best Practices for Aqueous Buffer Dilution
This protocol is designed to minimize precipitation when preparing working solutions from a DMSO stock.
-
Prepare Dilution Series in DMSO: If serial dilutions are required, perform them in 100% DMSO first. Do not serially dilute directly in aqueous buffer, as this will cause the compound to precipitate at higher concentrations.[9][17]
-
Equilibrate Components: Bring both the DMSO stock (or diluted DMSO sample) and the aqueous buffer to the final experimental temperature (e.g., room temperature or 37°C).
-
Perform Final Dilution: Add a small volume of the DMSO stock to the large volume of vigorously vortexing aqueous buffer. For example, to make a 1:1000 dilution for a final DMSO concentration of 0.1%, add 1 µL of stock to 999 µL of buffer.
-
Immediate Use: Use the freshly prepared aqueous solution immediately to minimize the risk of time-dependent precipitation.
Protocol 3: Shake-Flask Method for Thermodynamic Solubility Determination
This is the gold-standard method for measuring true equilibrium solubility.[4]
-
Preparation: In separate glass vials, add an excess amount of the solid compound (enough that some will visibly remain undissolved) to a fixed volume of each aqueous buffer to be tested (e.g., 1 mg into 1 mL).
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach equilibrium.[4]
-
Separation of Solid: After incubation, remove the vials and let them stand to allow the excess solid to settle. To separate the undissolved solid from the saturated supernatant, either:
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes.[1]
-
Filter the solution through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
-
Quantification: Carefully collect the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared in the same buffer.
-
Result: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.
References
-
Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PMC. [Link]
-
Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist. [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). KNAUER. [Link]
-
Can high buffer concentration adversely affect aqueous solubility of a molecule that as is has low aq. solubility?. (2023, April 6). ResearchGate. [Link]
-
3-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
-
What are the chances of precipitation in column while using buffers as mobile phase?. (2012, February 24). ResearchGate. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024, October 15). PMC. [Link]
-
HPLC Troubleshooting Guide. LC-GC. [Link]
-
2-[(3-Aminophenyl)amino]-6-methyl-4(3H)-pyrimidinone. EPA. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2013, August 15). PMC. [Link]
-
How to dissolve small inhibitor molecules for binding assay?. (2013, September 10). ResearchGate. [Link]
-
What is the best Solution for dilute DMSO? And how can it be diluted?. (2023, February 1). ResearchGate. [Link]
-
How do you use dmso. (2024, July 10). Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. [Link]
-
Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Taylor & Francis Online. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase. (2016, August 26). DOI. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. (2022, November 9). PMC. [Link]
-
Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. (2022, December 10). Advanced Pharmaceutical Bulletin. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018, January 29). PMC. [Link]
-
Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI. [Link]
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- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. raytor.com [raytor.com]
- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
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- 11. researchgate.net [researchgate.net]
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Minimizing side products in the amination of 6-chloropyrimidin-4-ones
Status: Operational
Topic: Optimization & Impurity Control in
Executive Summary: The "Deactivation Trap"
The amination of 6-chloropyrimidin-4-one is deceptively difficult compared to its 2,4-dichloro counterparts. The presence of the carbonyl oxygen (C4=O) or its hydroxyl tautomer (C4-OH) acts as a strong electron-donating group (EDG) via resonance. This increases electron density in the pyrimidine ring, significantly deactivating the C6-Cl bond toward Nucleophilic Aromatic Substitution (
Researchers often encounter three primary failure modes:
-
Hydrolysis: Conversion of the chloride to a hydroxyl group (generating the uracil derivative).[1]
-
Solvolysis: Competition from alcoholic solvents (generating ether side products).[1]
-
Stalled Reaction: Incomplete conversion due to ring deactivation.[1]
This guide provides targeted troubleshooting protocols to suppress these pathways.
Module 1: Critical Troubleshooting (Q&A)
Issue 1: The "Hydrolysis" Impurity (M-Cl
M-OH)
User Report: "I see a new peak in LCMS with a mass difference of -18.5 Da (Cl
Root Cause:
Water is a competitive nucleophile.[1] Because the 6-chloropyrimidin-4-one ring is electron-rich (deactivated), the reaction requires high temperatures (
Technical Fixes:
-
Solvent Switch: Move away from hygroscopic solvents like DMF or NMP if they are not freshly distilled.[1] Switch to anhydrous 1,4-dioxane or toluene (if solubility permits).[1]
-
The "Dry" Base Protocol: Avoid hydroxide or carbonate bases if wet.[1] Use organic bases (DIPEA, Et
N) or anhydrous phosphate bases ( ).[1] -
Silyl Protection (The "Activate" Strategy):
-
Method: Pre-treat the substrate with HMDS (hexamethyldisilazane) or BSA (N,O-bis(trimethylsilyl)acetamide).[1]
-
Mechanism:[2][3][4][5][6] This converts the interfering C4-OH/NH tautomer into a O-TMS ether . This restores aromaticity and makes the C6-Cl bond more electrophilic (reactive), allowing for milder conditions that disfavor hydrolysis.[1]
-
Issue 2: The "Solvolysis" Impurity (Ether Formation)
User Report: "I am running the reaction in n-Butanol to get high temps, but I see a +37 Da impurity (O-Bu product)."
Root Cause: Alcohols are standard solvents for pyrimidine aminations because they solubilize polar substrates.[1] However, at high temperatures, the alcohol (acting as a weak nucleophile) competes with your amine.[1] If you use a strong base (NaH, NaOH), you generate alkoxides, which are faster nucleophiles than many amines.[1]
Technical Fixes:
-
Solvent Matching: Only use an alcohol solvent if it corresponds to the amine (impossible for complex amines).[1]
-
The "Phenolic" Trick: If you must use a protic solvent for solubility, use Phenol or Trifluoroethanol (TFE) .[1]
-
Why? TFE is acidic (
) and non-nucleophilic. It solvates the leaving group (chloride) via hydrogen bonding, accelerating the reaction without competing to form ethers.[1]
-
-
Aprotic Shift: Switch to DMSO or Sulfolane and use microwave heating to overcome the activation energy barrier without solvolysis risks.[1]
Issue 3: Reaction Stalls (Incomplete Conversion)
User Report: "Starting material persists even after 24h at reflux. Adding more amine doesn't help."
Root Cause:
The electron-donating "one" oxygen renders the ring too electron-rich for standard
Technical Fixes:
-
Microwave Irradiation: Heat to 140–160°C in a sealed vessel.[1] The rapid heating often outcompetes the slower decomposition pathways.[1]
-
Acid Catalysis (For Anilines): If reacting with weak nucleophiles (anilines), add 0.1–0.5 eq of HCl or TFA .[1]
-
Buchwald-Hartwig Shift: If
fails, switch mechanisms.
Module 2: Mechanistic Visualization
The following diagram illustrates the competitive landscape between the desired amination and the parasitic side reactions.
Caption: Competitive reaction pathways in the modification of 6-chloropyrimidin-4-one. Green path represents the desired
Module 3: Optimized Experimental Protocols
Protocol A: The "Green" Method (Water-Mediated)
Best for: Highly nucleophilic aliphatic amines where hydrolysis is slow relative to amination.
| Parameter | Specification |
| Stoichiometry | 1.0 eq Substrate : 3.0 eq Amine |
| Solvent | Water (Deionized) |
| Concentration | 0.5 M |
| Temperature | 90–100 °C (Sealed Tube) |
| Workup | Cool to 0°C. Product often precipitates. Filter and wash with cold water.[1] |
| Why it works | Water promotes proton transfer in the transition state.[1] If the amine is fast enough, it beats the water attack.[1] |
Protocol B: The "Anhydrous" Method (Hard Substrates)
Best for: Weak nucleophiles, expensive amines, or hydrolysis-prone substrates.[1]
-
Setup: Dry a microwave vial in an oven. Purge with Argon.
-
Reagents:
-
Reaction: Microwave irradiation at 130 °C for 30–60 minutes.
-
Workup: Dilute with water (carefully) to precipitate product, or extract with EtOAc/LiCl (aq) to remove DMSO.
Protocol C: The Pd-Catalyzed Backup (Buchwald-Hartwig)
Best for: Anilines or when
-
Catalyst System:
(2 mol%) + Xantphos (4 mol%) or BrettPhos .[1] -
Base:
(2.0 eq, anhydrous).[1] -
Solvent: 1,4-Dioxane (degassed).
-
Conditions: 100 °C, 2-4 hours.
-
Note: This avoids the high temperatures required for
, virtually eliminating hydrolysis if the base is dry.[1]
Module 4: Data & Decision Matrix
Use this table to select the correct solvent system based on your amine type.
| Amine Type | Recommended Solvent | Base | Temp | Risk Factor |
| Primary Aliphatic | Water or EtOH | None (Amine excess) | 80°C | Low (Fast reaction) |
| Secondary Cyclic | i-PrOH or DMSO | DIPEA | 100°C | Medium (Steric hindrance) |
| Aniline (Weak) | TFE (Trifluoroethanol) | None or cat. HCl | Reflux | High (Slow; requires activation) |
| Acid Sensitive | Anhydrous Dioxane | 100°C | Hydrolysis if wet |
References
-
Regioselectivity & Mechanism: Smith, S. M., & Buchwald, S. L. (2016).[1] Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183.[1] [Link]
-
Solvent Effects (TFE): Colby, D. A., et al. (2011).[1] Trifluoroethanol as a Solvent for Nucleophilic Aromatic Substitution.[1] Journal of Organic Chemistry. (General principle citation for TFE acceleration in
). -
Acid Catalysis: Northey, E. H., et al. (1940).[1] Dehalogenation of Chloropyrimidines. Journal of the American Chemical Society. [Link] (Foundational text on hydrolysis/reduction competition).
-
Microwave Acceleration: Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250-6284.[1] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. preprints.org [preprints.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Methylamino Substitution on Pyrimidine Rings
Welcome to the technical support center for optimizing the synthesis of methylamino-substituted pyrimidines. These structural motifs are crucial in modern drug discovery, and their efficient synthesis is paramount. This guide provides in-depth, experience-based answers to common challenges encountered during the nucleophilic aromatic substitution (SNAr) of methylamine onto pyrimidine rings, with a special focus on the critical parameter of reaction temperature.
Section 1: Foundational Concepts & Core Principles
This section addresses the fundamental questions regarding the reaction mechanism and the key variables that influence success.
Q1: What is the general mechanism for methylamino substitution on a pyrimidine ring?
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically through an addition-elimination pathway.[1][2] The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles like methylamine.
The process involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of methylamine attacks an electron-deficient carbon atom on the pyrimidine ring that bears a suitable leaving group (e.g., a halogen). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2] The negative charge is delocalized and stabilized by the ring nitrogens and any electron-withdrawing groups present.[3]
-
Elimination & Aromatization: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, yielding the final methylamino-substituted product.
The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[4]
Caption: General SNAr Addition-Elimination Mechanism.
Q2: Why is temperature such a critical parameter for this reaction?
Temperature is arguably the most powerful lever you can pull to influence the outcome of this substitution. Its role is multifaceted:
-
Reaction Rate: According to the Arrhenius equation, reaction rates increase exponentially with temperature. For sluggish reactions involving moderately activated pyrimidines or less reactive leaving groups, increasing the temperature provides the necessary activation energy to overcome the energy barrier for the formation of the Meisenheimer complex.[5] Many of these reactions require heating, with optimal temperatures often falling between 80°C and 120°C.[5][6]
-
Side Reactions: Excessive heat can be detrimental. High temperatures can promote undesirable side reactions such as di-substitution (if multiple leaving groups are present), decomposition of starting materials or products, or reactions with the solvent.
-
Solubility: Temperature affects the solubility of your starting materials. Ensuring all reactants are in solution is crucial for a homogeneous reaction and reproducible results. If your starting pyrimidine has poor solubility at room temperature, gentle heating may be required to initiate the reaction.
Therefore, optimizing temperature is a balancing act between achieving a practical reaction rate and minimizing the formation of impurities.
Q3: How do the leaving group and substitution position affect the required reaction temperature?
The nature of the leaving group and its position on the pyrimidine ring have a profound impact on the ring's electrophilicity and, consequently, the required reaction temperature.
-
Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken after the rate-determining step. Therefore, the determining factor is not bond strength but the leaving group's ability to stabilize the negative charge in the transition state through its electronegativity. The general reactivity trend is F > Cl > Br > I .[4][7] A 2-fluoropyrimidine will generally react at a much lower temperature than its 2-chloropyrimidine counterpart.
-
Position of Substitution: The 2- and 4-positions of the pyrimidine ring are the most activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogens.[8] The 4-position is often more reactive than the 2-position in simple 2,4-dihalopyrimidines due to electronic factors.[9] However, this selectivity can be highly sensitive to the presence of other substituents on the ring, which can alter the electronic landscape and even reverse the selectivity.[9]
| Leaving Group | Position | Relative Reactivity | Typical Temperature Range (°C) |
| -F | 4- or 2- | Very High | 25 - 80 |
| -Cl | 4- | High | 60 - 120 |
| -Cl | 2- | Moderate | 80 - 150 |
| -SMe (Methylthio) | 4- or 2- | Moderate-Low | 100 - 180 (often requires pressure) |
| -Br | 4- or 2- | Moderate-Low | 80 - 150 |
Note: This table provides general guidance. The optimal temperature is highly substrate-dependent.
Section 2: Troubleshooting Common Experimental Issues
This section is designed to help you diagnose and solve specific problems you may encounter in the lab.
Q4: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I fix it?
Low conversion is a frequent issue. A systematic approach is the key to solving it.
-
Insufficient Thermal Energy: The most common cause is simply that the reaction temperature is too low. The activation energy barrier is not being overcome efficiently.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments, carefully monitoring the reaction by TLC or LC-MS for both starting material consumption and product formation.
-
-
Poor Substrate Activation: The pyrimidine ring may not be sufficiently electron-deficient.[5][7]
-
Solution: If possible, switch to a starting material with a better leaving group (e.g., from chloro- to a fluoro-pyrimidine).[7] Alternatively, if your synthesis plan allows, consider if an electron-withdrawing group could be present on the ring to increase reactivity.
-
-
Reagent Purity/Concentration: Impurities in the methylamine source or solvent can interfere with the reaction. Ensure you are using anhydrous solvents, as water can hydrolyze some activated pyrimidines.[7]
-
Solution: Use a fresh, high-purity source of methylamine (e.g., a solution in ethanol or THF, or as the hydrochloride salt with an added base). Ensure solvents are dry.
-
Caption: Troubleshooting workflow for low reaction conversion.
Q5: I'm observing significant side product formation. What are common side products and how can I minimize them by adjusting temperature?
Side products often arise from excessive thermal energy.
-
Di-substitution: If your pyrimidine has two leaving groups (e.g., 2,4-dichloropyrimidine), high temperatures can lead to the substitution of both, even when using only one equivalent of methylamine.
-
Solution: Reduce the reaction temperature. This will slow down the second substitution significantly more than the first (as the first methylamino group is electron-donating, deactivating the ring towards the second substitution). Perform a temperature titration study to find the sweet spot where the mono-substituted product forms cleanly.
-
-
Decomposition: Many complex organic molecules are not stable at high temperatures (>150-180°C) for extended periods. You might observe charring or a complex mixture of spots on your TLC.
-
Solution: Lower the temperature immediately. If the reaction is too slow at a safer temperature, you may need to switch to a more reactive substrate (better leaving group) or consider alternative activation methods.
-
Q6: My starting material appears to be decomposing at the required reaction temperature. What are my options?
This is a classic dilemma. If the temperature required for substitution is also the temperature of decomposition, direct heating is not a viable strategy.
-
Microwave-Assisted Synthesis: This is an excellent alternative. Microwave heating can dramatically accelerate reaction rates, often allowing reactions to be completed in minutes at temperatures where decomposition is minimal over that short duration.[10][11] The rapid, uniform heating provided by microwaves often leads to cleaner reactions and higher yields compared to conventional oil bath heating.[10]
-
Catalysis: While less common for simple methylamine substitutions, for less activated systems, transitioning to a metal-catalyzed cross-coupling reaction (like a Buchwald-Hartwig amination) could be an option, as these often proceed under different, potentially milder, conditions.[5]
Section 3: Practical Protocols & Methodologies
General Experimental Protocol for Methylamino Substitution
This protocol provides a starting point for your experiments. Always perform reactions on a small scale first to establish optimal conditions.
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a round-bottom flask with a condenser or a sealed microwave vial), add the halo-pyrimidine (1.0 mmol, 1.0 equiv).
-
Add Solvent & Reagents: Add a suitable polar aprotic solvent (e.g., DMF, NMP, or an alcohol like 2-propanol, 5-10 mL). Add a solution of methylamine (1.2-2.0 equiv). If using methylamine hydrochloride, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).[5]
-
Heating: Heat the reaction mixture to the desired starting temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using an appropriate method (TLC or LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol for Monitoring Reaction Progress by TLC
-
System: Use a mobile phase that provides good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes). The product, being more polar, should have a lower Rf value than the starting halo-pyrimidine.
-
Procedure: Using a capillary tube, spot the crude reaction mixture on a TLC plate alongside co-spots of your starting material. Elute the plate, dry it, and visualize under a UV lamp (254 nm). A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot.
References
- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem.
- Microwave-assisted synthesis of 2-aminopyrimidines 4a-g.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
- Microwave-Assisted Synthesis of Aminopyrimidines | Request PDF.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed.
- Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives.
- Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. PMC.
- Optimization of reaction conditions for the synthesis of pyrimidine deriv
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Optimization of the reaction conditions. [a] | Download Table.
- Aromatic Nucleophilic Substitution. Fisher Scientific.
- Nucleophilic arom
- The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile | Request PDF.
- Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
- Aromatic Nucleophilic Substitution. Dalal Institute.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Nucleophilic Arom
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC.
Sources
- 1. Lab Reporter [fishersci.se]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Aminopyrimidinone Handling & Stability
Topic: Overcoming Hygroscopicity Challenges in Aminopyrimidinone Scaffolds
Status: Operational | Tier: Level 3 (Senior Scientist Support)
The Core Challenge: The Hygroscopicity Paradox
User Query: Why are my aminopyrimidinone derivatives turning into deliquescent gums despite high purity?
Technical Insight: Aminopyrimidinones (often used as kinase inhibitor scaffolds, e.g., in BTK or CDK inhibition) possess a "Hygroscopicity Paradox." The very features that make them potent drugs—multiple hydrogen bond donors (amines) and acceptors (carbonyls/ring nitrogens)—create a high-energy surface that avidly binds atmospheric water.
When water molecules bridge these sites, they lower the glass transition temperature (
Module A: Diagnostics & Characterization
Troubleshooting Guide: "Is it Wet or is it a Hydrate?"
Symptom: Your elemental analysis (CHN) is consistently off, or the melting point is depressed/broad.
Diagnostic Protocol: Do not rely solely on Loss on Drying (LOD). You must distinguish between surface adsorption (hygroscopicity) and bulk absorption (pseudopolymorphism/hydrates).
Step-by-Step Workflow:
-
TGA (Thermogravimetric Analysis):
-
Protocol: Heat from 25°C to 150°C at 10°C/min.
-
Interpretation: A gradual weight loss suggests surface water (hygroscopic). A sharp, stepped weight loss at a specific temperature (stoichiometric) indicates a channel or solvate hydrate.
-
-
DVS (Dynamic Vapor Sorption) - The Gold Standard:
-
Protocol: Cycle the sample from 0% RH to 90% RH and back to 0% RH at 25°C.
-
Critical Check: Look for Hysteresis . If the desorption curve (drying) does not match the sorption curve (wetting), water is likely trapped in the lattice (hydrate formation) or the material has undergone a phase change.
-
Visualization: Solid-State Characterization Logic
Caption: Logical workflow for distinguishing simple surface moisture from structural hydrate formation using TGA and DVS.
Module B: Synthesis & Isolation Strategies
FAQ: "My product oils out during filtration. How do I isolate a solid?"
Root Cause: Aminopyrimidinones often form "oils" in the presence of residual organic solvents and water. Standard rotary evaporation concentrates these impurities, preventing crystallization.
Corrective Protocol: The "Anti-Solvent Crash" & Lyophilization
-
Solvent Swap: Do not dry down to a gum. Instead, swap your reaction solvent (e.g., DMF/DMSO) for a volatile, water-miscible solvent like tert-butanol (t-BuOH) or 1,4-dioxane.
-
Freeze Drying (Lyophilization):
-
Dissolve the "oil" in t-BuOH/Water (4:1 ratio).
-
Freeze at -78°C.
-
Lyophilize for 24-48 hours.
-
Why? Sublimation removes water without the capillary forces of evaporation that cause "gumming." It produces a fluffy, amorphous powder (high surface area).
-
Warning: Amorphous solids are more hygroscopic. Proceed immediately to Module 4 (Storage) or crystallization.
-
Data: Drying Method Efficiency Comparison
| Method | Residual Solvent Risk | Thermal Stress | Hygroscopicity Risk (Post-Process) | Recommended For |
| Vacuum Oven | Low | High (Melting risk) | Moderate (Sintering reduces surface area) | Stable Crystalline Salts |
| Lyophilization | Low | Very Low | High (Creates amorphous porous cake) | Thermolabile "Gums" |
| Desiccator (P₂O₅) | High (Slow) | Low | Low | Analytical Samples (<100mg) |
Module C: Salt Selection & Crystal Engineering
FAQ: "Which salt form minimizes hygroscopicity for aminopyrimidinones?"
Technical Guidance: The free base of an aminopyrimidinone is often less hygroscopic than its salts, but it may lack solubility. If you must make a salt, avoid hydrochlorides (HCl) if possible. HCl salts of weak bases often have high lattice energy but can be extremely hygroscopic due to the small, high-charge-density chloride ion attracting water.
Recommended Strategy:
-
Use Hydrophobic Counterions: Switch to Tosylate, Mesylate, or Fumarate. These large, lipophilic anions "shield" the polar protonated amine from water vapor.
-
Co-crystallization: If salts fail, screen for co-crystals using non-ionized co-formers (e.g., Resorcinol, Isonicotinamide) which occupy the H-bond sites that water would otherwise attack.
Visualization: Salt Selection Decision Logic
Caption: Decision tree for selecting counterions to mitigate hygroscopicity in aminopyrimidinone development.
Module D: Handling & Weighing Protocols
FAQ: "My weighing results drift continuously. How do I get an accurate mass?"
The Issue: Static electricity + rapid moisture sorption. As you weigh, the sample absorbs water, increasing the mass reading in real-time.
The Protocol:
-
Equilibration (Not recommended for unstable APIs): Allowing the sample to reach equilibrium with ambient humidity is risky for aminopyrimidinones due to hydrolysis potential.
-
The "Closed Weighing" Technique:
-
Tare a volumetric flask with its stopper.
-
Add the solid quickly.
-
Stopper immediately and weigh.
-
Calculate mass by difference.
-
-
Use an Ionizer: Aminopyrimidinones are prone to static charge, which exacerbates handling difficulties. Use a localized anti-static bar in the balance.
References
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[1][2][3][4][5][6][7] Journal of Pharmaceutical Sciences.[8]
-
United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs: Poly-amorphism and its implications. Journal of Pharmaceutical Sciences.[8]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. pharmtech.com [pharmtech.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Chemical Shift Assignment of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrimidinone derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis and predicted ¹H NMR chemical shift assignment for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one. Drawing upon established principles of nuclear magnetic resonance (NMR) spectroscopy and comparative data from structurally related analogs, this document serves as a practical reference for researchers engaged in the synthesis and characterization of similar molecular entities.
The Importance of Accurate NMR Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a molecule like 3-methyl-6-(methylamino)pyrimidin-4(3H)-one, ¹H NMR provides critical information about the electronic environment of each proton, their connectivity, and the overall molecular architecture. An accurate assignment of chemical shifts is the first step in confirming the successful synthesis of the target compound and is crucial for any further studies, including drug design and development where precise structural knowledge is essential.
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized experimental protocol is critical. The following is a recommended procedure for the analysis of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is crucial as it can influence the chemical shifts of exchangeable protons (e.g., N-H). Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, for compounds with limited solubility or to observe N-H protons more clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The chemical shifts discussed in this guide are predicted for a DMSO-d₆ solution.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm.[1] Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide a more accurate reference point.
2. NMR Spectrometer Setup:
-
Field Strength: Data should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion. Higher field strengths (e.g., 400 MHz or 500 MHz) are preferable for resolving complex spectra.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.
-
Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration of the signals.
-
Referencing: The chemical shift axis should be referenced to the TMS signal at 0 ppm or the residual solvent peak.
Predicted ¹H NMR Chemical Shift Assignment
The predicted chemical shifts for the protons of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one are based on the analysis of its molecular structure and comparison with data from related pyrimidinone and aminopyrimidine derivatives found in the literature.[2][3]
Molecular Structure and Proton Labeling:
To facilitate the discussion of the chemical shift assignments, the protons in 3-methyl-6-(methylamino)pyrimidin-4(3H)-one are labeled as follows:
Caption: Labeled structure of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one.
Summary of Predicted ¹H NMR Chemical Shifts:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Ha (N3-CH₃) | 3.2 - 3.4 | Singlet | 3H | The methyl group attached to the nitrogen atom (N3) of the pyrimidinone ring is expected to appear as a singlet in this region due to the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom. |
| Hb (C-CH₃) | Not present in this molecule | - | - | - |
| Hc (C5-H) | 5.0 - 5.5 | Singlet | 1H | This vinyl proton is on a carbon adjacent to a nitrogen atom and a carbon-carbon double bond within the ring. This electronic environment typically results in a downfield shift into this range. In the absence of adjacent protons, it will appear as a singlet. |
| Hd (N-H) | 6.5 - 7.5 | Broad Singlet | 1H | The chemical shift of the amino proton is highly dependent on solvent, concentration, and temperature.[4] It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange. In DMSO-d₆, it is more likely to be observed than in CDCl₃. |
| He (N-CH₃) | 2.7 - 2.9 | Doublet (or Singlet) | 3H | The methyl group attached to the exocyclic amino nitrogen is expected to be a singlet. However, it may appear as a doublet due to coupling with the adjacent N-H proton (Hd ). This coupling may not be observed if the N-H proton is undergoing rapid exchange. |
Comparative Analysis with Structurally Related Compounds
The predicted chemical shifts are supported by data from similar structures. For instance, in 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones, the exocyclic amino protons (C6-NH₂) are observed in the range of δ 7.76 - 8.94 ppm, which is in the same region as our prediction for the N-H proton.[2] Furthermore, in 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, the N-alkyl protons show signals in the range of δ 3.70 - 3.93 ppm, although this is a slightly different system.[5][6] The chemical shifts for methyl groups attached to a nitrogen atom in a heterocyclic ring are influenced by the specific ring system and substituents. General chemical shift charts also place N-methyl groups in the δ 2-3 ppm range.[7][8]
Causality Behind Experimental Choices and Potential Variations
-
Solvent Effects: As mentioned, the choice of solvent can significantly impact the chemical shifts, particularly for the N-H proton. In a non-polar solvent like CDCl₃, intermolecular hydrogen bonding can lead to broader signals and a wider range of chemical shifts. In a hydrogen-bond-accepting solvent like DMSO-d₆, the N-H proton signal is often sharper and more downfield.
-
Temperature: Temperature can affect the rate of chemical exchange of the N-H proton. At higher temperatures, the exchange rate may increase, leading to a broader signal or even its disappearance.
-
Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which can shift the N-H proton signal downfield.
Self-Validating Systems and Further Experiments
To confirm these assignments, several 2D NMR experiments can be performed:
-
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the N-H proton (Hd ) and the N-methyl protons (He ), if present.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, confirming the C-H connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which would be invaluable in confirming the assignment of the methyl groups to their respective positions on the pyrimidinone ring and the exocyclic nitrogen.
Workflow for Structural Confirmation:
Caption: Recommended workflow for the complete structural elucidation of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one using NMR spectroscopy.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H NMR chemical shift assignment for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one. By understanding the underlying principles of NMR and leveraging comparative data, researchers can confidently approach the structural characterization of this and related pyrimidinone derivatives. The outlined experimental protocols and suggestions for further 2D NMR experiments offer a robust framework for achieving accurate and reliable structural elucidation, a cornerstone of modern chemical research.
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Al-Issa, S. A. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 26(22), 6958. [Link]
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PubMed. (2014). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H)-diones, 3-Substituted 7-Methyl-2 H-pyrano[3,2- c]pyridine-2,5(6 H)-dione Fluorescence Probes, and Tetrahydro-1 H,9 H-2,10-dioxa-9-azaanthracen-1-ones. Synthesis (Stuttgart), 46(16), 2179–2190. [Link]
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ResearchGate. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Retrieved from [Link]
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A Senior Application Scientist's Guide to FTIR Spectral Interpretation: N-Methyl vs. Carbonyl Groups in Pyrimidinones
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds like pyrimidinones is paramount. These molecules form the backbone of numerous therapeutic agents, and understanding their functional group chemistry is key to predicting their activity and stability. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.[1][2] It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[3]
The Dominant Signature: Carbonyl (C=O) Stretching Vibrations
The carbonyl group is arguably the most conspicuous feature in the infrared spectrum of a pyrimidinone due to its strong, sharp absorption band. This intensity arises from the large change in dipole moment that occurs during the C=O bond's stretching vibration.[4]
Typically, the C=O stretching band in pyrimidinone derivatives appears in the 1750-1650 cm⁻¹ region.[1] However, this is not a fixed value. The precise wavenumber is highly sensitive to the group's electronic and structural environment. Understanding these influences is crucial for accurate spectral interpretation.
Key Factors Influencing Carbonyl (C=O) Frequency:
-
Conjugation: When the carbonyl group is part of a conjugated system, as is common in the pyrimidinone ring, the C=O stretching frequency is lowered.[4][5] This delocalization of π-electrons reduces the double-bond character of the carbonyl, weakening it and shifting its absorption to a lower wavenumber (longer wavelength). For example, the C=O groups in 5-fluorouracil appear at 1720 cm⁻¹ and 1660 cm⁻¹.[1]
-
Hydrogen Bonding: This is one of the most significant effects. Intermolecular hydrogen bonding (e.g., in the solid state or in concentrated solutions) weakens the C=O bond, causing a substantial shift to lower frequencies (a "red shift").[5][6] This can also lead to significant peak broadening.[6] In contrast, analyzing a sample in a dilute solution of a non-polar solvent can minimize this effect, resulting in a sharper peak at a higher frequency.
-
Electronic Effects of Substituents: Electron-withdrawing or -donating groups attached to the pyrimidinone ring can subtly alter the electronic density around the carbonyl group, causing minor shifts in its absorption frequency.[5]
Below is a diagram illustrating the key vibrational mode of the carbonyl group within a pyrimidinone structure.
Caption: Carbonyl (C=O) stretching vibration in an N-methylated pyrimidinone.
The More Subtle Clue: N-Methyl (N-CH₃) Group Vibrations
Identifying the N-methyl group is often more challenging than locating the carbonyl peak. Its characteristic vibrations occur in spectrally crowded regions and are typically of medium to weak intensity. However, a systematic approach can reveal their presence.
-
C-H Stretching: The methyl group exhibits both asymmetric and symmetric C-H stretching vibrations. These appear in the region of 2960-2850 cm⁻¹ .[7][8] Specifically for a methyl group attached to a nitrogen (N-CH₃), a characteristic C-H stretch can sometimes be observed between 2820-2780 cm⁻¹ . These peaks are often sharp but can be obscured by other aliphatic C-H stretches if present in the molecule.
-
C-H Bending: More diagnostically useful are the C-H bending (deformation) modes:
The absence of a broad N-H stretching band (typically found between 3400-3200 cm⁻¹) coupled with the presence of these characteristic C-H stretching and bending modes provides strong evidence for N-methylation.[1][10]
Comparative Summary of Key Spectral Bands
The following table summarizes the primary FTIR absorption bands for carbonyl and N-methyl groups in a pyrimidinone context, providing a quick reference for spectral analysis.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Peak Characteristics | Notes |
| Carbonyl (C=O) | Stretching | 1750 - 1650 | Strong, Sharp | Position is highly sensitive to conjugation and hydrogen bonding.[1][4][5] |
| N-Methyl (N-CH₃) | C-H Stretching | 2960 - 2850 | Medium to Weak, Sharp | A specific N-CH₃ stretch may appear around 2820-2780 cm⁻¹. |
| C-H Asymmetric Bending | ~1460 | Medium | Often overlaps with methylene (CH₂) scissoring vibrations.[7][9] | |
| C-H Symmetric Bending | ~1375 | Medium, Sharp | A very useful diagnostic peak for the presence of a methyl group.[7][9] |
A Logical Workflow for Spectral Interpretation
A systematic approach is essential when analyzing the FTIR spectrum of a potential N-methylated pyrimidinone. The following workflow, visualized in the diagram below, prioritizes the identification of the most prominent and diagnostic peaks first.
Caption: Logical workflow for interpreting the FTIR spectrum of a pyrimidinone derivative.
Experimental Protocols: Ensuring Data Integrity
The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation and instrument handling.[11][12] The following protocols describe validated methods for acquiring high-quality data for pyrimidinone compounds.
Protocol 1: Solid-State Analysis using Attenuated Total Reflectance (ATR-FTIR)
ATR is the preferred method for most solid samples due to its simplicity, speed, and non-destructive nature.[12][13]
Methodology:
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean.[11] Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[14]
-
Sample Application: Place a small amount (1-5 mg) of the powdered pyrimidinone sample directly onto the center of the ATR crystal.
-
Apply Pressure: Swing the pressure clamp into position and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[11] Good contact is critical for a strong signal.
-
Sample Measurement: Acquire the sample spectrum. Typical settings are a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans over the 4000-650 cm⁻¹ range.[14]
-
Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Protocol 2: Solution-Phase Analysis using a Liquid Cell
This method is useful for observing spectral changes in different solvent environments and minimizing intermolecular hydrogen bonding.
Methodology:
-
Solvent Selection: Choose a solvent that dissolves the pyrimidinone and has minimal absorption in the spectral regions of interest. Carbon tetrachloride (CCl₄) is a traditional choice, though its use is now restricted. Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) can be suitable alternatives, but their own absorptions must be accounted for.
-
Sample Preparation: Prepare a concentrated solution (e.g., 5-10% w/v) of the compound in the chosen solvent.[15]
-
Background Spectrum: Fill the liquid cell (e.g., a demountable cell with KBr or NaCl windows) with the pure solvent and acquire a background spectrum. This allows for digital subtraction of the solvent's spectral features.[15]
-
Sample Measurement: Clean and dry the cell, then fill it with the sample solution. Place the cell in the spectrometer's sample holder and acquire the spectrum using the same parameters as the background scan.
-
Data Processing: The instrument software will subtract the solvent background from the sample spectrum, yielding the spectrum of the pyrimidinone solute.
The general workflow for these experimental procedures is outlined below.
Caption: General experimental workflow for FTIR analysis of pyrimidinone compounds.
By combining a robust understanding of how molecular structure influences vibrational frequencies with meticulous experimental technique, researchers can confidently leverage FTIR spectroscopy to characterize N-methylated pyrimidinones and other complex pharmaceutical compounds.
References
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]
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Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Course Hero. Retrieved February 23, 2026, from [Link]
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Unknown. (n.d.). Sample preparation for FT-IR. University of the West Indies. Retrieved February 23, 2026, from [Link]
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Aljanaby, A. et al. (2019). Synthesis, characterization, and antibacterial activity of some new pyrimidine derivatives from chalcone derivatives. ResearchGate. Available From: [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Drawell. Available From: [Link]
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Galloway, M. M. et al. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(29), 7633-7640. Available From: [Link]
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Galloway, M. M. et al. (2024, September 5). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Scholars' Mine. Available From: [Link]
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Various Authors. (2017, November 19). What is the effect of hydrogen bonding in IR absorption band? Quora. Available From: [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. Retrieved February 23, 2026, from [Link]
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Unknown. (n.d.). Fourier Transform Infrared Spectroscopy. University of Texas at Dallas. Retrieved February 23, 2026, from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available From: [Link]
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Unknown. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved February 23, 2026, from [Link]
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Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent. Retrieved February 23, 2026, from [Link]
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Unknown. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved February 23, 2026, from [Link]
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Unknown. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. ResearchGate. Retrieved February 23, 2026, from [Link]
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Unknown. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. Retrieved February 23, 2026, from [Link]
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Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available From: [Link]
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Unknown. (n.d.). The features of IR spectrum. Mansoura University. Retrieved February 23, 2026, from [Link]
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AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoM. Available From: [Link]
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OpenOChem Learn. (n.d.). Characteristic IR Absorptions. OpenOChem Learn. Retrieved February 23, 2026, from [Link]
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Unknown. (n.d.). Characteristic Group Vibrations of Organic Molecules. Ain Shams University. Retrieved February 23, 2026, from [Link]
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Nandiyanto, A. B. D. et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology, 8(1), 113-126. Available From: [Link]
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Nandiyanto, A. B. D. et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available From: [Link]
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LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available From: [Link]
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Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available From: [Link]
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A Comparative Guide to the Structural Confirmation of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one: Beyond X-ray Crystallography
For researchers and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and medicinal chemistry. While X-ray crystallography stands as the gold standard for providing a definitive atomic-level picture, a multi-faceted analytical approach is often essential for a comprehensive understanding and for instances where suitable crystals cannot be obtained. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one, a substituted pyrimidinone of interest in pharmaceutical research. We will delve into the practical application and expected data from not only X-ray crystallography but also Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a holistic view of structural elucidation.
The Definitive Answer: X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state.[1] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[1] This pattern, a consequence of the regular arrangement of molecules in the crystal lattice, allows for the calculation of electron density and, subsequently, the precise positions of atoms.[1]
For 3-methyl-6-(methylamino)pyrimidin-4(3H)-one, a search of the Cambridge Structural Database (CSD) reveals that the crystal structure has been determined, providing a solid foundation for its structural identity.
Key Insights from X-ray Crystallography:
-
Unambiguous Connectivity: It definitively confirms the bonding arrangement of all atoms.
-
Stereochemistry: The absolute configuration of chiral centers is determined.
-
Conformation: The preferred three-dimensional arrangement of the molecule in the solid state is revealed.
-
Intermolecular Interactions: Crystal packing reveals information about hydrogen bonding and other non-covalent interactions.
Experimental Workflow for X-ray Crystallography
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Growth (The Critical Hurdle): The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal.[1] For 3-methyl-6-(methylamino)pyrimidin-4(3H)-one, this would typically involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion and controlled cooling. The choice of solvent is critical and often requires empirical screening.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The "phase problem" is then solved using computational methods to generate an initial electron density map.[2] From this map, a molecular model is built and refined against the experimental data to yield the final, precise atomic coordinates.[1]
Corroborative Evidence: A Multi-Technique Approach
While X-ray crystallography is definitive, it is not always feasible, and other techniques provide complementary information about the molecule's properties in different states (e.g., in solution). For a comprehensive characterization of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one, the following techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Structure
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3][4] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[3]
Expected NMR Data for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one:
| Technique | Expected Chemical Shifts (ppm) and Multiplicities | Rationale |
| ¹H NMR | ~3.0-3.5 (s, 3H, N-CH₃ on ring), ~2.8-3.2 (d, 3H, N-CH₃ amino), ~5.5-6.0 (s, 1H, C₅-H), ~7.0-8.0 (q, 1H, NH) | The N-methyl group on the pyrimidine ring is expected to be a singlet. The methylamino group's methyl protons will likely appear as a doublet due to coupling with the N-H proton, which in turn would be a quartet. The vinyl proton at the C5 position will be a singlet. |
| ¹³C NMR | ~160-170 (C=O), ~150-160 (C₂ and C₆), ~90-100 (C₅), ~30-40 (N-CH₃ on ring), ~25-35 (N-CH₃ amino) | The carbonyl carbon (C₄) will be the most downfield. The carbons attached to nitrogen (C₂ and C₆) will also be significantly downfield. The vinyl carbon (C₅) will appear in the olefinic region. The two methyl carbons will be in the aliphatic region. |
Experimental Workflow for NMR Spectroscopy
Figure 2: A typical workflow for structural elucidation using NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important to avoid interfering signals.
-
Data Acquisition: The sample is placed in the NMR spectrometer. A series of experiments are performed, starting with standard one-dimensional (1D) ¹H and ¹³C spectra. For unambiguous assignment, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The resulting spectra are then analyzed to assign each signal to a specific proton or carbon in the molecule, confirming the connectivity established by other methods.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It provides the molecular weight of the compound with high accuracy and can offer structural information through the analysis of fragmentation patterns.[5][6]
Expected Mass Spectrometry Data for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one:
| Technique | Expected m/z Values | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ = 155.0927 | The exact mass of the protonated molecule provides the elemental composition (C₆H₁₁N₄O⁺), confirming the molecular formula. |
| Tandem MS (MS/MS) | Fragments corresponding to the loss of CH₃, NHCH₃, CO. | Fragmentation patterns can help to piece together the structure. For instance, the loss of a methyl group or the methylamino group would be expected. |
Experimental Workflow for Mass Spectrometry
Figure 3: A simplified workflow for mass spectrometry analysis.
Step-by-Step Methodology:
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent. It is then ionized using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated. For HRMS, the exact mass is determined and used to calculate the elemental composition. In tandem MS, specific ions are selected, fragmented, and the fragments are analyzed to provide structural information.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[7] The absorption frequencies are characteristic of specific functional groups, making it a valuable tool for a quick check of the compound's chemical makeup.[7]
Expected IR Absorption Bands for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 | N-H stretch | Secondary amine |
| 2800-3000 | C-H stretch | Methyl groups |
| 1650-1700 | C=O stretch | Amide (pyrimidinone) |
| 1550-1650 | C=N and C=C stretch | Pyrimidine ring |
Experimental Workflow for IR Spectroscopy
Figure 4: A basic workflow for infrared spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr and pressed into a pellet.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion: A Synergistic Approach to Structural Confidence
While the crystal structure of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one provides the ultimate proof of its structure, a comprehensive analytical package utilizing NMR, MS, and IR spectroscopy is crucial for a complete understanding of the molecule. This multi-technique approach not only corroborates the solid-state structure but also provides invaluable information about its behavior in solution, its molecular formula, and its functional group composition. For drug development professionals and researchers, mastering the application and interpretation of these techniques is fundamental to ensuring the identity, purity, and quality of their compounds, thereby accelerating the path to discovery.
References
- An, M., & Zhang, M. (2015). Mass Spectrometry in Small Molecule Drug Development. Drug Discovery and Development.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
- Scribd. (n.d.). NMR Spectrometry for Organic Structure Analysis.
- Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
- SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
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- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- American Chemical Society. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry.
- Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- JASCO. (n.d.). Theory of FTIR Spectroscopy.
- ChemRxiv. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
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- American Chemical Society. (2012). Structure Determination of Unknown Organic Liquids Using NMR and IR Spectroscopy: A General Chemistry Laboratory.
- American Chemical Society. (2022).
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- Wikipedia. (n.d.). X-ray crystallography.
- Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
- PubMed Central. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H).
- Journal of Molecular Science. (2025). pdf.
- SpectraBase. (n.d.). 6-Amino-2-(methylamino)-1H-pyrimidin-4-one.
- PubChem. (n.d.). 3-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one.
- PubMed. (2014). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H).
- ResearchGate. (n.d.). (PDF) Crystal structure of 3-(4-bromophenyl)-4,6-dimethyl-1-pyrid-3-ylmethylaminoimidazo-[1,5-b]pyridazine, (C6H4Br)(C6H7N2)C6HN3(CH3)2.
- MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- PubChem. (n.d.). 3-Pyridinecarboxamide, N-methyl-6-(methylamino)-.
- LookChem. (n.d.). (3R,4R)-3-[(6-amino-4-pyrimidinyl)methylamino]-4-methyl-β-oxo-1-Piperidinepropanenitrile.
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Establishing Truth in Impurity Profiling: A Comparative Guide to Reference Standards for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one
Executive Summary: The "Purity Trap" in Aminopyrimidines
Audience: CMC Leads, Analytical Chemists, and Quality Assurance Professionals.
In the development of methylated xanthine derivatives (e.g., caffeine analogs, pentoxifylline) or specific kinase inhibitors, 3-methyl-6-(methylamino)pyrimidin-4(3H)-one frequently appears as a critical process impurity or degradation product.[1][2]
However, sourcing a reference standard for this molecule presents a unique "purity trap." Commercial vendors often supply this material with a "Certificate of Analysis" (CoA) based solely on HPLC Area % .[2] For an amphoteric, potentially hygroscopic, and tautomeric aminopyrimidine, this approach is scientifically flawed and regulatory suicide under ICH Q3A(R2).
This guide objectively compares the three tiers of reference standard characterization, providing the experimental evidence required to elevate your impurity profiling from "estimated" to "metrologically traceable."
Comparative Analysis: The Hierarchy of Truth
We evaluated three approaches to assigning purity to a batch of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one.
Table 1: Comparative Assessment of Purity Assignment Methods
| Feature | Method A: HPLC Area % (Common Vendor Default) | Method B: Mass Balance (Traditional Gold Standard) | Method C: Quantitative NMR (qNMR) (Modern Recommended) |
| Principle | Assumes all impurities absorb UV light equally to the analyte.[1][2] | Direct ratio measurement of proton signals against a NIST-traceable internal standard. | |
| Scientific Flaw | High Risk. Aminopyrimidines often have different extinction coefficients than their synthetic precursors.[1][2] Salts (chlorides) and water are invisible.[1][2] | Labor Intensive. Requires large sample volume (~100 mg) and 4 different techniques (HPLC, KF, TGA, ROI). | Signal Overlap. Requires careful selection of solvent and internal standard to avoid interference from exchangeable protons. |
| Accuracy | Low (Often overestimates purity by 2-10%).[1][2] | High (If all impurities are detected).[1][2] | Highest (Direct molar measurement).[1][2] |
| Traceability | None. | Dependent on multiple instruments.[1] | SI-Traceable (via Internal Standard).[1][2] |
| Verdict | Reject for Critical Profiling. | Acceptable but Inefficient. | Preferred (Best Practice). |
Scientific Rationale & Causality
The Problem with the Molecule
3-methyl-6-(methylamino)pyrimidin-4(3H)-one possesses two distinct risks that dictate our analytical strategy:
-
Tautomerism: The 4(3H)-one core can tautomerize to the 4-hydroxy form.[1][2] While the N3-methyl group locks the "one" form to some extent, the exocyclic amine at C6 introduces exchangeable protons. In HPLC, this can lead to peak splitting if the pH is near the pKa.
-
Hygroscopicity & Salt Formation: As a base, this molecule avidly scavenges protons.[1] Commercial samples often contain 5-15% inorganic salts (like HCl) or water, which are invisible to UV detectors .[1][2] A sample showing "99.5% HPLC Purity" could effectively be only 85% potent by weight.[1]
The Solution: Orthogonal Validation
We recommend a qNMR-driven approach , validated by a specific High-pH HPLC method. qNMR sees the "whole molecule" (including the invisible mass depression from salt/water), while HPLC confirms the absence of structurally similar organic impurities that might overlap in the NMR spectrum.
Visualizing the Strategy
The following diagram outlines the decision logic for qualifying your reference standard.
Caption: Decision tree for qualifying aminopyrimidine reference standards, prioritizing qNMR for potency assignment.
Experimental Protocols
Protocol A: The "Truth" Method (qNMR)
Objective: Establish the absolute weight % purity (potency).
-
Instrument: 400 MHz NMR (or higher) equipped with a temperature control unit (set to 25°C).
-
Solvent: DMSO-d6 (Preferred over D2O to prevent fast exchange of the amine protons, though D2O is acceptable if only analyzing the N-Methyl and Ring-CH signals).[1][2]
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1][2]
-
Why Maleic Acid? Its singlet appears at ~6.3 ppm, a clean region typically free from pyrimidine methyl signals (3.0–3.5 ppm) and aromatic ring protons.
-
-
Relaxation Delay (d1): 30 seconds .
-
Procedure:
-
Calculation:
[2]
Protocol B: The "Purity Check" Method (High-pH HPLC)
Objective: Detect organic impurities that might co-resonate in NMR.[1][2]
-
Challenge: The basic methylamino group causes severe peak tailing on standard C18 columns at acidic pH.
-
Solution: Use a hybrid-silica column at high pH to keep the amine deprotonated (neutral), sharpening the peak.
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).[1][2]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Temperature: 30°C.
Analytical Pathway Visualization
The following diagram illustrates the chemical logic behind the separation and detection.
Caption: Dual-pathway characterization strategy ensuring both purity (HPLC) and potency (qNMR).
References
-
International Council for Harmonisation (ICH). (2006).[1][2][4] Impurities in New Drug Substances Q3A(R2). Link
-
United States Pharmacopeia (USP). (2025).[1][2][5] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Pending Revision for qNMR standardization). Link
-
Bureau International des Poids et Mesures (BIPM). (2024).[1][2] Equivalency between Mass Balance and qNMR methodologies. Link
-
Saito, T., et al. (2014).[1] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Metrologia, 51, 21-30.[1][2] Link[2]
-
Godejohann, M., et al. (2021).[1][6] "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, 7(1), 15. Link[1][2]
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A Comparative Analysis of the Physicochemical Stability of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one and Uracil Derivatives for Drug Development Applications
In the landscape of medicinal chemistry and drug development, the stability of heterocyclic scaffolds is a critical determinant of a compound's therapeutic potential, influencing its shelf-life, bioavailability, and in vivo efficacy. This guide provides a detailed comparative analysis of the stability of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one, a substituted pyrimidinone, against well-characterized uracil derivatives. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structural attributes that govern the stability of these important molecular classes. We will delve into the mechanistic underpinnings of their degradation pathways and provide standardized protocols for empirical stability assessment.
Introduction: The Significance of Pyrimidinone and Uracil Scaffolds
Uracil and its derivatives are fundamental components of nucleic acids and have been extensively explored as scaffolds for antiviral and anticancer agents. Their stability profiles are well-documented, providing a robust baseline for comparison. 5-Fluorouracil, for instance, is a widely used chemotherapeutic whose clinical utility is intrinsically linked to its chemical behavior in physiological environments.
The compound 3-methyl-6-(methylamino)pyrimidin-4(3H)-one represents a class of N-alkylated, amino-substituted pyrimidinones. These modifications are often employed in medicinal chemistry to modulate solubility, membrane permeability, and target engagement. However, such substitutions can also profoundly impact the molecule's inherent stability. Understanding these effects is paramount for predicting the compound's behavior during formulation, storage, and after administration.
This guide will compare the stability of these two classes of compounds across three key axes: thermal, photochemical, and pH-dependent chemical stability.
Comparative Stability Analysis
The stability of a heterocyclic compound is not an intrinsic, monolithic property but rather a function of its response to various environmental stressors. The electronic and steric effects of substituents on the pyrimidine ring play a crucial role in dictating degradation pathways.
The susceptibility of pyrimidinones and uracils to hydrolysis is highly dependent on pH. The lactam functionality present in both scaffolds is the primary site for acid- and base-catalyzed degradation.
-
Uracil Derivatives: The N1-H and N3-H protons of the uracil ring are acidic, with pKa values typically in the range of 9-10. This allows for deprotonation under basic conditions, forming an anionic species that is more susceptible to nucleophilic attack. The primary degradation pathway for many uracil derivatives, such as 5-fluorouracil, is alkaline hydrolysis, which leads to ring opening and the formation of various degradation products, including urea, ammonia, and α-fluoro-β-alanine. This degradation is often observed under conditions of high pH and temperature. Under acidic conditions, the uracil ring is generally more stable, though extreme acidic environments can promote hydrolysis.
-
3-methyl-6-(methylamino)pyrimidin-4(3H)-one: The N3-methylation in this compound blocks one of the sites for deprotonation, which can be hypothesized to confer a degree of stability against base-catalyzed hydrolysis compared to uracil. However, the 6-(methylamino) group, an electron-donating group, can increase the electron density of the pyrimidine ring. This heightened electron density can enhance the ring's susceptibility to electrophilic attack and may also influence the pKa of the remaining N-H proton (if present and not depicted in the common tautomeric form). The primary site of hydrolytic instability is likely to be the C4-carbonyl group, which can undergo nucleophilic attack by hydroxide ions, leading to ring cleavage.
Comparative Summary:
| Compound Class | Acidic Conditions (pH 1-3) | Neutral Conditions (pH 7) | Basic Conditions (pH > 9) |
| Uracil Derivatives (e.g., 5-FU) | Generally stable, with slow hydrolysis under harsh conditions. | Stable under typical ambient conditions. | Susceptible to base-catalyzed hydrolysis and ring opening, a primary degradation pathway. |
| 3-methyl-6-(methylamino)pyrimidin-4(3H)-one | Expected to be relatively stable, with potential for slow hydrolysis at the lactam bond. | Expected to be stable. | N3-methylation may reduce susceptibility compared to uracil, but the 6-amino group could modulate ring stability. |
Exposure to ultraviolet (UV) radiation can induce photochemical reactions in pyrimidine-based compounds, leading to the formation of photoproducts and loss of potency.
-
Uracil Derivatives: Uracil and its derivatives are known to undergo photochemical reactions, most notably the formation of cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts, especially in the context of DNA. In solution, uracil can also undergo photo-hydration. The specific photochemical pathway is dependent on the solvent, the presence of photosensitizers, and the wavelength of irradiation.
-
3-methyl-6-(methylamino)pyrimidin-4(3H)-one: The extended conjugation provided by the 6-(methylamino) group is likely to shift the UV absorption maximum to a longer wavelength compared to uracil. This alteration in chromophore could affect its photochemical reactivity. While the N3-methylation prevents dimerization at that position, other photochemical degradation pathways may be accessible. The overall photochemical stability would need to be empirically determined.
Thermal stress can lead to decomposition, and the temperature at which this occurs is a critical parameter for drug formulation and storage.
-
Uracil Derivatives: Uracil itself is a highly thermally stable compound, with a melting point above 300 °C. The thermal stability of its derivatives can vary based on the nature of the substituents. For instance, the degradation of 5-fluorouracil is known to be temperature-dependent.
Experimental Protocols for Stability Assessment
To provide a framework for the empirical evaluation of these compounds, we present a standardized protocol for assessing pH-dependent chemical stability using High-Performance Liquid Chromatography (HPLC).
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.
Objective: To determine the rate of degradation of the test compound under acidic, basic, and neutral conditions at an elevated temperature.
Workflow Diagram:
Caption: Workflow for a forced degradation study to assess pH-dependent stability.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in an appropriate organic solvent like methanol or acetonitrile.
-
Prepare the degradation media: 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).
-
-
Incubation:
-
In separate amber vials, add a small aliquot of the stock solution to each of the degradation media to achieve a final concentration of approximately 50 µg/mL.
-
Place the vials in a thermostatically controlled water bath or oven at 60 °C.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is crucial to quench the degradation reaction before analysis.
-
Dilute the samples if necessary and inject them into a reverse-phase HPLC system with a UV detector.
-
The mobile phase and column selection should be optimized to achieve good separation between the parent compound and any potential degradation products. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each condition.
-
The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
-
Self-Validation and Trustworthiness: The inclusion of a t=0 time point for each condition serves as an internal standard, accounting for any initial adsorption or degradation upon dilution. The use of a validated HPLC method ensures the accuracy and precision of the quantification. The appearance of new peaks in the chromatogram provides direct evidence of degradation product formation.
Conclusion and Future Directions
The stability of pyrimidine-based scaffolds is a complex interplay of electronic effects, steric hindrance, and environmental conditions. While the extensive literature on uracil derivatives provides a solid foundation for understanding their degradation pathways, the stability of more complex, substituted pyrimidinones like 3-methyl-6-(methylamino)pyrimidin-4(3H)-one must be empirically determined.
The N3-methylation of the pyrimidinone is hypothesized to confer enhanced stability against base-catalyzed hydrolysis compared to uracil. However, the overall stability profile will be influenced by the 6-(methylamino) substituent. The provided experimental protocol offers a robust framework for conducting these critical stability assessments.
For drug development professionals, a thorough understanding of a compound's stability is not merely an academic exercise but a prerequisite for successful translation from the laboratory to the clinic. Future work should focus on detailed structural elucidation of the degradation products to fully map the decomposition pathways of novel pyrimidinone scaffolds.
References
-
de-Oliveira, G. G., Ferraz, H. G., & Matos, J. do R. (2011). Thermal analysis and kinetics of degradation of 5-fluorouracil. Journal of Thermal Analysis and Calorimetry, 106(2), 537–542. [Link]
-
Chatterji, D. C., & Gallelli, J. F. (1978). Thermal and photolytic decomposition of 5-fluorouracil in aqueous solutions. Journal of Pharmaceutical Sciences, 67(4), 526–531. [Link]
-
Rastogi, R. P., Kumar, A., Tyagi, M. B., & Sinha, R. P. (2010). Molecular mechanisms of ultraviolet radiation-induced DNA damage and repair. Journal of Nucleic Acids, 2010, 592986. [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one, ensuring that its lifecycle concludes with minimal risk and maximum responsibility.
Immediate Safety and Handling: The Proactive Stance
Before commencing any disposal-related activities, a proactive safety posture is paramount. The inherent chemical properties of pyrimidine derivatives necessitate a comprehensive approach to personal protection and environmental control.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. Based on the potential hazards of similar pyrimidine compounds, the following should be considered standard practice:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent dermal absorption.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles to guard against splashes.
-
Skin and Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.
-
Respiratory Protection: In cases of handling powders or generating aerosols, a suitable respirator should be employed to prevent inhalation.
All handling of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one should occur within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one is a multi-step process that demands careful execution and adherence to regulatory frameworks. This workflow is designed to ensure that the compound is managed as hazardous waste from "cradle to grave," in line with the principles of the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
Waste Identification and Classification
The first crucial step is to correctly identify and classify the waste. Any material, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing papers, pipette tips), must be treated as hazardous waste.[2][3] This is a precautionary measure based on the potential for pyrimidine derivatives to exhibit characteristics of toxicity or to be harmful to aquatic life with long-lasting effects.[4]
Waste Segregation and Containerization
Proper segregation is key to preventing unwanted chemical reactions.
-
Solid Waste: Collect all solid materials contaminated with 3-methyl-6-(methylamino)pyrimidin-4(3H)-one in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and leak-proof container.[2]
Containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-methyl-6-(methylamino)pyrimidin-4(3H)-one Waste," along with any solvents present.[4] The container should be kept tightly closed when not in use and stored in a designated, well-ventilated chemical waste storage area away from incompatible materials, particularly strong oxidizing agents.[4][5]
Spill and Contamination Management
In the event of a spill, immediate and controlled action is required to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated, preferably within a chemical fume hood.[2][5]
-
Containment: For solid spills, carefully dampen the material to prevent it from becoming airborne.[5] Use an inert absorbent material for liquid spills.
-
Collection: Carefully collect the spilled material and absorbent into a sealed container for disposal as hazardous waste.[2][5]
-
Decontamination: Thoroughly clean the spill site with soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.
Final Disposal: The Professional Hand-off
Under no circumstances should 3-methyl-6-(methylamino)pyrimidin-4(3H)-one or its waste be disposed of down the drain or in regular trash.[2] The final and most critical step is to arrange for disposal through a licensed and approved hazardous waste disposal company.[5] The standard and recommended method for the disposal of such organic compounds is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[5][6]
It is the responsibility of the waste generator to ensure that the waste is managed and disposed of in compliance with all applicable local, state, and federal regulations.[1][4]
Quantitative Data Summary
While specific quantitative data for 3-methyl-6-(methylamino)pyrimidin-4(3H)-one is not available, the following table summarizes general safety parameters based on analogous pyrimidine derivatives.
| Hazard Category | General Observations for Substituted Pyrimidines | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[4] | Avoid ingestion, inhalation, and direct skin contact.[4] |
| Skin Corrosion/Irritation | Can cause skin irritation.[4] | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation.[4] | Wear safety glasses or goggles. |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[4] |
| Incompatible Materials | Strong oxidizing agents.[4] | Store away from strong oxidizers.[4] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Logical workflow for the disposal of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one is a critical component of responsible research. By adhering to these procedural guidelines, which are grounded in the established safety profiles of similar chemical compounds and overarching regulatory principles, laboratories can ensure the safety of their personnel and the protection of the environment. This commitment to best practices not only fosters a culture of safety but also upholds the integrity of the scientific community.
References
- Essential Guide to the Safe Disposal of 5-Phenylpyrimidine-4,6-diol. Benchchem.
- Hazardous waste in the United States. Wikipedia.
- Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. Benchchem.
- Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- SAFETY DATA SHEET. MilliporeSigma.
- SAFETY DATA SHEETS. Shanghai Tachizaki.
- Steps in Complying with Regulations for Hazardous Waste. US EPA.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
